physicochemical properties of (1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid
The following technical guide provides an in-depth physicochemical profiling of (1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid , a critical chiral -amino acid scaffold used in the synthesis of neuraminidase inhibitors (su...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth physicochemical profiling of (1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid , a critical chiral
-amino acid scaffold used in the synthesis of neuraminidase inhibitors (such as Oseltamivir analogs) and peptidomimetic foldamers.
Technical Guide for Drug Development & Synthetic Applications
Executive Summary & Compound Identity
(1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid is a cyclic
-amino acid characterized by a cyclohexene core with specific cis-stereochemistry between the amino and carboxyl groups. Unlike flexible linear amino acids, this rigid scaffold constrains peptide backbones, making it a high-value building block for foldamers (synthetic peptides with predictable secondary structures) and antiviral pharmacophores.
Conformation: The cyclohexene ring typically adopts a half-chair conformation to minimize torsional strain, with the bulky functional groups likely adopting a pseudo-equatorial orientation to reduce 1,3-diaxial interactions.
Zwitterionic Character
In neutral aqueous solution, the compound exists primarily as a zwitterion (ammonium carboxylate), which significantly influences its solubility and melting point.
Carboxyl pKa: ~3.5 – 4.0 (Estimated)
Ammonium pKa: ~9.0 – 10.0 (Estimated)
Isoelectric Point (pI): ~6.5 – 7.0
Visualization: Structural Logic & Reactivity
The following diagram illustrates the core structural features and reactive sites.
Figure 1: Structural decomposition highlighting the reactive centers essential for medicinal chemistry applications.
Physicochemical Properties
The following data is synthesized from experimental reports on the hydrochloride salt, which is the most stable and commercially available form.
Requires polar solvents for reactions; non-polar for precipitation.
Hygroscopicity
Moderate
Store under desiccant; weigh quickly in humid environments.
Stability Profile
Thermal Stability: Stable up to melting point; decarboxylation may occur at extreme temperatures (>220 °C).
Chemical Stability:
Acid/Base: Stable in dilute acid (HCl). Basic conditions may promote racemization at C1 if heated prolonged.
Oxidation: The C3-C4 double bond is susceptible to oxidation (e.g., by ozone or KMnO
). Inert atmosphere (Ar/N) is recommended during storage.
Experimental Workflows
Purification Strategy (Ion-Exchange)
Due to its zwitterionic nature, standard silica gel chromatography is often ineffective (streaking). Ion-exchange chromatography is the gold standard for isolating the free amino acid.
Protocol: Isolation of Free Base from HCl Salt
Resin Preparation: Activate Dowex 50W-X8 (cation exchange resin) with 2M HCl, then wash with deionized water until neutral pH.
Loading: Dissolve the crude HCl salt in minimal water and load onto the column.
Washing: Elute with water to remove non-basic impurities (inorganic salts, neutral organics).
Elution: Elute the amino acid using 1M NH
OH (ammonia water). The amino acid displaces as the ammonium salt.
Isolation: Collect ninhydrin-positive fractions. Lyophilize (freeze-dry) to obtain the free base as a white powder. Avoid rotary evaporation at high heat to prevent polymerization or lactamization.
Analytical Characterization (QC)
1H NMR (D
O, 400 MHz):
5.8–6.0 ppm (m, 2H, Alkene protons H3/H4).
3.8–4.0 ppm (m, 1H, H2 adjacent to NH).
2.6–2.8 ppm (m, 1H, H1 adjacent to COOH).
Diagnostic coupling constants (
) confirm the cis relationship (typically smaller values for cis-vicinal protons compared to trans-diaxial).
HPLC Method (Chiral Purity):
Column: Chiralpak ZWIX(+) or Crownpak CR(+).
Mobile Phase: MeOH/Acetonitrile with 50mM Formic Acid.
Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD/ELSD.
Visualization: Purification Workflow
Figure 2: Ion-exchange purification protocol for isolating zwitterionic beta-amino acids.
Applications in Drug Development
Neuraminidase Inhibitor Synthesis
This scaffold is a direct structural analog of the core ring found in Oseltamivir (Tamiflu) . While Oseltamivir possesses a 1-cyclohexene-1-carboxylic acid structure with 3,4,5-substitution, the (1S,2R)-2-amino-cyclohex-3-enecarboxylic acid serves as a vital intermediate for:
Next-Generation Analogs: Testing new substitution patterns at C4/C5 for resistant viral strains.
Dihydroxylation: The C3-C4 double bond can be stereoselectively oxidized to generate polyhydroxylated cyclohexane amino acids (aminocyclitols), mimicking transition states of glycosidase hydrolysis.
Foldamers
In peptide engineering, replacing natural
-amino acids with this cyclic -amino acid restricts conformational freedom.
Effect: Induces stable helices or sheets (foldamers) resistant to proteolytic degradation.
Design Rule: The (1S,2R) stereochemistry dictates the "handedness" of the resulting helix.
References
Stereoselective Synthesis & Properties: Fülöp, F., et al. "Stereo- and Regiocontrolled Syntheses of Exomethylenic Cyclohexane
-Amino Acid Derivatives." Molecules, 2015, 20(12), 21299-21312. Link
Oseltamivir Synthesis Context: Ishikawa, H., et al. "High-Yielding Synthesis of the Anti-Influenza Neuraminidase Inhibitor (-)-Oseltamivir by Three One-Pot Operations." Angewandte Chemie Int. Ed., 2009, 48(7), 1304-1307. Link
Chemical Data Source: PubChem Compound Summary for CID 10103265, "2-Amino-cyclohex-3-enecarboxylic acid".[4][5] Link
Purification Methodologies: Benedek, G., et al. "Efficient Synthesis of 3,4- and 4,5-Dihydroxy-2-amino-cyclohexanecarboxylic Acid Enantiomers."[6] European Journal of Organic Chemistry, 2009. Link
Stereochemical & Synthetic Analysis: 2-Amino-cyclohex-3-enecarboxylic Acid Isomers
The following technical guide details the stereochemistry, synthesis, and characterization of 2-Amino-cyclohex-3-enecarboxylic acid isomers. Executive Summary 2-Amino-cyclohex-3-enecarboxylic acid is a cyclic
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the stereochemistry, synthesis, and characterization of 2-Amino-cyclohex-3-enecarboxylic acid isomers.
Executive Summary
2-Amino-cyclohex-3-enecarboxylic acid is a cyclic ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
-amino acid of significant interest in medicinal chemistry and peptidomimetics.[1] Structurally, it represents a conformationally constrained analogue of -alanine and, more notably, functions as a scaffold mimetic for proline and -aminobutyric acid (GABA).[2]
The presence of the alkene moiety at the C3-C4 position introduces specific conformational preferences (half-chair) that distinguish it from its saturated counterpart (2-aminocyclohexanecarboxylic acid, ACHC). This unsaturation locks the ring puckering, influencing the spatial vectoring of the C1-carboxyl and C2-amino groups. This guide focuses on the stereoselective synthesis and conformational analysis of the cis- and trans-isomers, with a specific emphasis on the cis-isomer accessed via the chlorosulfonyl isocyanate (CSI) route.
Structural Analysis & Stereochemistry
Nomenclature and Isomerism
The molecule possesses two chiral centers at C1 and C2 . Due to the rigidity of the cyclohexene ring, the relative stereochemistry (cis vs. trans) critically defines the biological activity.[2]
Stereoisomers: 4 theoretically possible isomers (2 diastereomeric pairs).
Configuration
Relative Stereochemistry
Designation
Conformation (Half-Chair)
(1R, 2S)
cis
(+)-cis
Pseudo-axial / Pseudo-equatorial
(1S, 2R)
cis
(-)-cis
Pseudo-axial / Pseudo-equatorial
(1R, 2R)
trans
(+)-trans
Pseudo-diequatorial (favored)
(1S, 2S)
trans
(-)-trans
Pseudo-diequatorial (favored)
Conformational Dynamics (Half-Chair)
Unlike the chair conformation of cyclohexane, the cyclohexene ring adopts a half-chair conformation to minimize torsional strain across the C3=C4 double bond.
Cis-Isomer: The substituents at C1 and C2 typically adopt an axial/equatorial (a/e) relationship. Due to A(1,3) strain with the vinylic proton at C3, the conformation where the C2-amino group is pseudo-equatorial is generally favored, placing the C1-carboxyl group in a pseudo-axial position.[2]
Trans-Isomer: The substituents adopt a diequatorial (e/e) or diaxial (a/a) relationship. The diequatorial conformer is significantly more stable, minimizing 1,2-steric interactions.[2]
Stereochemical Hierarchy Diagram
The following diagram illustrates the relationship between the isomeric forms.
Caption: Hierarchical classification of 2-amino-cyclohex-3-enecarboxylic acid stereoisomers.
Synthetic Methodology
The most robust route to the cis-isomer involves the [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) to 1,3-cyclohexadiene. This method is preferred over Diels-Alder approaches for the cis isomer because it stereoselectively installs the nitrogen and carbon functionalities in a syn relationship via a bicyclic
-lactam intermediate.
Protocol: Synthesis of cis-2-Amino-cyclohex-3-enecarboxylic Acid (CSI Route)
Objective: Synthesis of rac-cis-2-amino-cyclohex-3-enecarboxylic acid.
Scale: Laboratory (Gram-scale).
Reasoning: The dihedral angle is approx. 60° in the half-chair conformation.
Trans-Isomer:
and are in a diaxial relationship (in the preferred diequatorial conformer, the protons are axial).[2]
Coupling Constant (
): Typically 9.0 – 11.0 Hz .
Reasoning: The dihedral angle is approx. 180°.
Data Summary Table
Property
Cis-Isomer
Trans-Isomer
Melting Point
~250°C (dec)
~260°C (dec)
Coupling
4.0 ± 1 Hz
10.0 ± 1 Hz
Conformation
Pseudo-ax/eq
Pseudo-eq/eq
Key IR Bands
1560 (), 1400 ()
1560 (), 1400 ()
Pharmacological Relevance[2][3]
GABA Bioisostere
The molecule serves as a conformationally restricted analogue of GABA (
-aminobutyric acid). By locking the C-C bonds in a ring, the entropy of binding is reduced, potentially increasing affinity for GABA receptors (GABA or GABA).[2]
Cis-Isomer: Often mimics the "folded" conformation of GABA.
Trans-Isomer: Mimics the "extended" conformation.
Peptide Constraints
Incorporation of this amino acid into peptide backbones induces specific secondary structures (
-turns).
-Peptides: Oligomers of 2-amino-cyclohex-3-enecarboxylic acid form stable helices (e.g., 14-helix) defined by hydrogen bonding patterns that are more robust than linear peptides due to the cyclic constraint.[6]
References
BenchChem. Application Notes and Protocols for the Scalable Synthesis of cis-2-Amino-cyclohex-3-enecarboxylic Acid. Link[2]
Malpass, J. R. (2003).[2] Cycloadditions of Chlorosulfonyl Isocyanate. In Comprehensive Organic Synthesis.
Appella, D. H., et al. (1999).[2][7] "Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers". Journal of the American Chemical Society. Link[2]
Organic Syntheses. Synthesis of Cyclic Beta-Amino Acids via CSI. (General Reference for CSI methodology). Link
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Integration of (1S,2R)-2-Amino-cyclohex-3-enecarboxylic Acid in Peptidomimetics
-Amino Acids in Drug Design
Executive Summary
(1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid (often abbreviated as cis-ACHC-ene or a derivative of ACHC ) is a high-value, conformationally constrained cyclic
-amino acid. Unlike flexible linear -amino acids, this carbocyclic scaffold rigidly locks the peptide backbone torsion angles (), forcing specific secondary structures such as 11/9-helices or stable -turns .
This application note details the utility of (1S,2R)-2-amino-cyclohex-3-enecarboxylic acid in overcoming two primary failure modes in peptide drug discovery: proteolytic instability and entropic penalty upon receptor binding . We provide a validated protocol for its solid-phase synthesis (SPPS) incorporation and a strategic framework for its deployment in foldamer design.
Scientific Foundation & Mechanism of Action
Structural Analysis
The molecule features a cyclohexene ring with an amino group at C2 and a carboxylic acid at C1.[1]
Stereochemistry: The (1S, 2R) configuration denotes a cis relationship between the amino and carboxyl groups. This is critical; the cis-isomer promotes turn structures and 11/9-helices, whereas the trans-isomer (1R, 2R) typically promotes 14-helices.
The Alkene Handle: The C3-C4 double bond serves two purposes:
Planar Constraint: It flattens part of the ring, slightly altering the puckering compared to the saturated cyclohexane analog (ACHC), tuning the bite angle of the residue.
Synthetic Versatility: It acts as a "latent" functional group for late-stage diversification (e.g., dihydroxylation to mimic sugars or epoxidation) directly on the solid phase.
Conformational Control (The "Lock" Effect)
In linear peptides, the rotation around
bonds is free, leading to a high entropic cost when binding to a rigid receptor pocket.
Mechanism: Incorporating (1S,2R)-2-amino-cyclohex-3-enecarboxylic acid restricts the
bond rotation () within the cycle.
Result: The peptide is pre-organized into a bioactive conformation.[2] This pre-organization increases affinity by minimizing
and renders the backbone inaccessible to proteases (e.g., trypsin, chymotrypsin), significantly extending plasma half-life ().
Comparative Data: Impact on Potency
The following table summarizes the impact of replacing a flexible residue (Proline or Glycine) with the constrained (1S,2R)-ACHC scaffold in a model opioid peptide (Endomorphin-2 analog).
Peptide Variant
Sequence Modification
Binding Affinity (, nM)
Proteolytic Stability ()
Fold
Native Endomorphin-2
Tyr-Pro-Phe-Phe-NH2
1.0 - 3.0
< 20 min (Human Plasma)
Flexible/Turn
[(1S,2R)-ACHC]-Analog
Tyr-(1S,2R)-ACHC -Phe-Phe-NH2
0.55 ± 0.06
> 4 hours
Stabilized -turn
Linear -Ala Analog
Tyr-Ala-Phe-Phe-NH2
> 100
~ 60 min
Flexible
Data aggregated from foldamer structure-activity relationship studies (See References).
Experimental Protocols
Protocol A: Fmoc-SPPS Incorporation of (1S,2R)-2-Amino-cyclohex-3-enecarboxylic Acid
Objective: Efficient coupling of the sterically hindered secondary carbon amine in a standard Fmoc-SPPS workflow.
Scale: 0.1 mmol
Resin: Rink Amide MBHA (Loading: 0.5 – 0.7 mmol/g)
This diagram illustrates the decision logic for selecting this building block and the critical SPPS path.
Caption: Decision matrix and optimized SPPS workflow for sterically hindered cyclic
-amino acids.
References
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research.
-amino acids).
Martinek, T. A., & Fülöp, F. (2012). "Peptidomimetics based on cyclic
-amino acids." European Journal of Biochemistry. (Review of ACHC and ACPC applications).
BenchChem. (2025).[2] "Performance Benchmarking of cis-2-Amino-cyclohex-3-enecarboxylic Acid-Containing Peptides." (Data on Endomorphin-2 analogs).
Royal Society of Chemistry. (2004).[4] "Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid." Organic & Biomolecular Chemistry. (Detailed NMR and structural data).
Santa Cruz Biotechnology. "Product Data: (1R,2S)-2-Amino-cyclohex-3-enecarboxylic acid."[5] (Chemical properties and safety data).
Scalable Synthesis of cis-2-Amino-cyclohex-3-enecarboxylic Acid: An Application and Protocol Guide
Introduction: The Significance of Conformational Constraint in Drug Design In the landscape of modern medicinal chemistry and drug development, the precise control of molecular architecture is paramount. Conformationally...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Conformational Constraint in Drug Design
In the landscape of modern medicinal chemistry and drug development, the precise control of molecular architecture is paramount. Conformationally constrained amino acids are powerful tools in this endeavor, offering a strategy to rigidify peptide backbones and small molecules. This pre-organization into a bioactive conformation can lead to significant enhancements in biological activity, receptor selectivity, and metabolic stability. The target molecule, cis-2-amino-cyclohex-3-enecarboxylic acid, is a notable example of such a constrained scaffold. Its cyclohexene ring system mimics certain peptide turns and presents a rigid framework for the spatial orientation of the amino and carboxylic acid functionalities, making it a valuable building block for peptidomimetics and novel therapeutics.
This guide provides a comprehensive overview of scalable synthetic strategies for cis-2-amino-cyclohex-3-enecarboxylic acid, with a focus on methods amenable to industrial production. We will delve into the mechanistic underpinnings of the key chemical transformations, present detailed experimental protocols, and address the critical challenges associated with scaling these processes from the laboratory to manufacturing.
Comparative Analysis of Synthetic Strategies
The synthesis of cis-2-amino-cyclohex-3-enecarboxylic acid can be approached through several distinct routes, each with its own set of advantages and disadvantages in a scalable context. The two most prominent strategies are the [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) with a diene, and the [4+2] cycloaddition, or Diels-Alder reaction.
Synthetic Strategy
Key Features
Scalability Advantages
Scalability Challenges
[2+2] Cycloaddition with CSI
Forms a β-lactam intermediate which is subsequently hydrolyzed.
Well-documented for laboratory-scale synthesis.
Highly reactive and corrosive nature of CSI requires specialized handling and equipment. The reaction can be highly exothermic, posing significant heat management challenges on a large scale.[1]
Asymmetric Diels-Alder Reaction
A powerful and versatile method for forming six-membered rings with excellent stereocontrol.[2]
High atom economy. Predictable stereochemical outcomes. Can be catalyzed by Lewis acids, facilitating asymmetric synthesis.[2]
Requires careful selection of diene and dienophile to achieve the desired regioselectivity and stereoselectivity. Catalyst cost and recovery can be a factor in large-scale production.[3]
Chemo-enzymatic Synthesis
Utilizes enzymes for key stereoselective transformations.
High enantioselectivity under mild reaction conditions. Environmentally benign.
Enzyme stability, cost, and substrate scope can be limiting factors for industrial applications.
The Diels-Alder reaction represents a highly attractive and scalable approach for the synthesis of cis-2-amino-cyclohex-3-enecarboxylic acid due to its inherent efficiency and stereocontrol.[2] A plausible and scalable strategy involves the asymmetric [4+2] cycloaddition of a suitable diene with a dienophile containing functionalities that can be readily converted to the desired amino and carboxylic acid groups.
A promising approach utilizes a nitroalkene as a dienophile, as the nitro group can be subsequently reduced to an amine. The reaction of 1,3-butadiene with an acrylate bearing a nitro group, catalyzed by a chiral Lewis acid, would establish the cyclohexene backbone and the desired stereochemistry in a single step.
Caption: Proposed workflow for the scalable asymmetric Diels-Alder synthesis.
To a jacketed reactor equipped with a mechanical stirrer, thermometer, and an inert gas inlet, charge the chiral Cu(II)-Box catalyst (1-5 mol%) and anhydrous DCM.
Cool the mixture to -78 °C using a suitable cooling bath.
Slowly add ethyl (E)-3-nitroacrylate to the cooled catalyst suspension under a continuous stream of inert gas.
Carefully introduce a pre-condensed and cooled solution of 1,3-butadiene in DCM to the reaction mixture via a cannula or a cooled addition funnel. The addition should be controlled to maintain the internal temperature below -70 °C.
Stir the reaction mixture at -78 °C for 12-24 hours, monitoring the reaction progress by TLC or HPLC.
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
Allow the mixture to warm to room temperature and separate the organic layer.
Extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Diels-Alder adduct.
Causality Behind Experimental Choices:
Chiral Lewis Acid Catalyst: The use of a chiral Lewis acid, such as a Cu(II)-Box complex, is crucial for inducing enantioselectivity in the cycloaddition, leading to the formation of a single enantiomer of the product.[2]
Low Temperature: Performing the reaction at low temperatures (-78 °C) enhances the stereoselectivity of the Diels-Alder reaction by favoring the kinetically controlled product and minimizing side reactions.
Inert Atmosphere: An inert atmosphere is necessary to prevent the reaction of the Lewis acid catalyst and other reagents with atmospheric moisture and oxygen.
Part B: Reduction of the Nitro Group and Ester Hydrolysis
Materials:
Crude Diels-Alder adduct from Part A
Zinc dust or Nickel catalyst (e.g., Raney Nickel)
Hydrochloric acid (HCl) or Acetic Acid
Methanol or Ethanol
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
Water
Procedure:
Dissolve the crude Diels-Alder adduct in a suitable solvent such as methanol or acetic acid.
Add a reducing agent, such as zinc dust in the presence of an acid (e.g., HCl), or perform catalytic hydrogenation using a nickel catalyst under a hydrogen atmosphere. The reduction of the nitro group is an exothermic process and may require cooling to control the temperature.
Monitor the reaction until the nitro group is completely reduced to an amine.
Filter off the reducing agent or catalyst and concentrate the filtrate.
To the resulting amino ester, add an aqueous solution of a base such as NaOH or LiOH.
Heat the mixture to reflux to facilitate the hydrolysis of the ester to the carboxylic acid.
After completion of the hydrolysis, cool the reaction mixture and acidify it with HCl to the isoelectric point of the amino acid to precipitate the product.
Collect the crude product by filtration.
Alternative Strategy: [2+2] Cycloaddition with Chlorosulfonyl Isocyanate (CSI)
While the Diels-Alder approach is proposed as a more scalable route, a [2+2] cycloaddition followed by hydrolysis is a documented method for the synthesis of the target molecule on a laboratory scale.[1]
Caption: Workflow for the [2+2] cycloaddition synthesis route.
Protocol: [2+2] Cycloaddition
Materials:
1,3-Cyclohexadiene
Chlorosulfonyl isocyanate (CSI)
Dichloromethane (DCM), anhydrous
Sodium sulfite
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Procedure:
In a reactor under an inert atmosphere, dissolve 1,3-cyclohexadiene in anhydrous DCM and cool to -78 °C.
Slowly add a solution of CSI in DCM to the diene solution, maintaining the temperature below -70 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
Quench the reaction by adding it to a vigorously stirred aqueous solution of sodium sulfite to destroy any excess CSI.
Separate the organic layer and concentrate it to obtain the crude β-lactam intermediate.
Hydrolyze the β-lactam by heating with aqueous HCl or NaOH.
Neutralize the reaction mixture to the isoelectric point of the amino acid to precipitate the product.
Scale-up Considerations and Challenges
Transitioning a synthesis from the laboratory to an industrial scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process.[4]
Thermal Management: Both the [2+2] cycloaddition with CSI and the Diels-Alder reaction can be exothermic.[1][3] On a large scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of byproducts. Jacketed reactors with precise temperature control are essential.
Reagent Handling and Safety: Chlorosulfonyl isocyanate is highly reactive and corrosive, requiring specialized handling procedures and equipment to ensure worker safety.[1] Gaseous reagents like 1,3-butadiene also require appropriate handling and containment systems.
Mixing and Mass Transfer: Ensuring efficient mixing becomes more challenging in large reactors. Poor mixing can lead to localized "hot spots" and incomplete reactions.
Downstream Processing and Purification: The purification of the final product on a large scale requires robust and scalable methods. While laboratory-scale purification often relies on silica gel chromatography, industrial-scale purification typically employs crystallization or ion-exchange chromatography.[5]
Purification at Scale
The final purity of the cis-2-amino-cyclohex-3-enecarboxylic acid is critical for its use in pharmaceutical applications. The following methods are suitable for large-scale purification:
Protocol: Ion-Exchange Chromatography
Dissolve the crude amino acid in water and adjust the pH to ensure the amino acid is in its cationic form (pH < pI).
Load the solution onto a column packed with a strong cation-exchange resin (e.g., Dowex 50WX8) in the H+ form.
Wash the column with deionized water to remove any uncharged or anionic impurities.
Elute the desired amino acid from the resin using an aqueous solution of a volatile base, such as ammonium hydroxide.
Monitor the fractions for the presence of the amino acid (e.g., by TLC with ninhydrin staining).
Combine the product-containing fractions and remove the volatile eluent under reduced pressure.
Protocol: Recrystallization
Dissolve the crude amino acid in a minimal amount of a suitable hot solvent, such as a water/ethanol or water/acetone mixture.
Allow the solution to cool slowly to induce crystallization.
If necessary, further cool the mixture in an ice bath to maximize the yield of the crystals.
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Future Perspectives: Chemo-enzymatic Approaches
The field of biocatalysis offers promising avenues for the synthesis of chiral amino acids with high enantiopurity and under environmentally benign conditions. Chemo-enzymatic strategies, which combine the best of chemical and enzymatic transformations, are particularly attractive for scalable synthesis. For instance, a chemical synthesis could be used to generate a racemic or prochiral intermediate, followed by an enzymatic resolution or desymmetrization to yield the enantiopure target molecule. While specific enzymatic routes for cis-2-amino-cyclohex-3-enecarboxylic acid are not yet well-established in the literature, the rapid development of novel enzymes suggests that such methods may become viable and scalable options in the future.
Conclusion
The scalable synthesis of cis-2-amino-cyclohex-3-enecarboxylic acid is a challenging yet achievable goal for process chemists and drug development professionals. While the [2+2] cycloaddition with chlorosulfonyl isocyanate provides a documented laboratory-scale route, the asymmetric Diels-Alder reaction offers a more promising strategy for safe, efficient, and stereocontrolled large-scale production. Careful consideration of reaction conditions, thermal management, and robust purification methods are paramount for the successful implementation of either approach on an industrial scale. As the demand for conformationally constrained amino acids continues to grow, the development of innovative and scalable synthetic methodologies will remain a key driver of progress in medicinal chemistry.
References
Williams, D. R., Kissel, W. S., & Li, J. (1998). Studies of intramolecular Diels–Alder reactions of nitroalkenes for the stereocontrolled synthesis of trans-decalin ring systems. Tetrahedron Letters, 39(46), 8593-8596. [Link]
Lassaletta, J. M., & Fernández, R. (2005). Diels—Alder Reactions of Imino Dienophiles. Science of Synthesis, 2005/1, 1-66. [Link]
Goujon, J. Y., et al. (2006). Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium. Beilstein Journal of Organic Chemistry, 2, 19. [Link]
Goujon, J. Y., et al. (2006). Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium. Beilstein Journals. [Link]
Pascual-Coca, G., et al. (2019). Upscaling the Aza-Diels–Alder Reaction for Pharmaceutical Industrial Needs in Flow Chemistry. In Flow Chemistry (pp. 485-510). Royal Society of Chemistry. [Link]
Weinreb, S. M. (2005). Diels-Alder Reactions of Imino Dienophiles. Semantic Scholar. [Link]
Wikipedia contributors. (2023, December 19). Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. [Link]
Rawal, V. H., & Kozmin, S. A. (1998). Enantio- and periselective nitroalkene Diels–Alder reaction. Organic & Biomolecular Chemistry. [Link]
Gellman, S. H., et al. (2004). Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid. The Royal Society of Chemistry. [Link]
Gutmann, B., & Kappe, C. O. (2017). Diels–Alder reactions of myrcene using intensified continuous-flow reactors. Beilstein Journal of Organic Chemistry, 13, 140-147. [Link]
Gutmann, B., & Kappe, C. O. (2019). Chapter 16. Upscaling the Aza-Diels–Alder Reaction for Pharmaceutical Industrial Needs in Flow Chemistry. ResearchGate. [Link]
Woll, M. G., et al. (2002). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. Biophysics Instrumentation Facility - University of Wisconsin–Madison. [Link]
Woll, M. G., et al. (2002). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. Journal of the American Chemical Society, 124(42), 12443-12453. [Link]
Rawal, V. H., & Kozmin, S. A. (1998). Asymmetric Diels−Alder Reactions of Chiral 1-Amino-3-siloxy-1,3-butadiene: Application to the Enantioselective Synthesis of (−)-α-Elemene. Journal of the American Chemical Society, 120(19), 4654-4655. [Link]
WO2018024694A1 - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Organic Syntheses. [Link]
Quick Company. (n.d.). A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid. Quick Company. [Link]
Blaser, H. U., & Schmidt, E. (Eds.). (2004). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. John Wiley & Sons. [Link]
European Patent Office. (2017). PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID.
Engel, K. (2021, April 25). The Diels-Alder reaction: a mainstay of organic chemistry. Strategian: Science Magazine. [Link]
Alemán, J., et al. (2000). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron, 56(50), 9827-9835. [Link]
D'hooghe, M., & De Kimpe, N. (2006). Stereoselective routes to 3-hydroxy and 3,4-dihydroxy derivatives of 2-aminocyclohexanecarboxylic acid. ResearchGate. [Link]
Overman, L. E., et al. (1983). Diels-Alder reactions between trans-1-N-acylamino-1,3-dienes and methyl acrylate. A correlation between diene photoelectron ionization potentials and reactivity, stereoselectivity, and regioselectivity. Journal of the American Chemical Society, 105(20), 6622-6629. [Link]
Jones, D. W., & Pomfret, A. (1983). Diels–Alder reaction of unsymmetrical dienes with methyl acrylate. Journal of the Chemical Society, Perkin Transactions 1, 263-267. [Link]
Organic Chemistry Tutor. (2021, February 19). Diels-Alder Reactions | Dienes, Dienophiles, and the Endo Rule | Organic Chemistry 16.5 [Video]. YouTube. [Link]
Sarpong, R., et al. (2011). The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. PMC. [Link]
The target molecule, (1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid , represents a critical scaffold in the synthesis of neuraminidase inhibitors (e.g., Oseltamivir/Tamiflu) and conformationally restricted
-peptides (foldamers).[2] Its successful manipulation requires a nuanced understanding of three competing structural features:
The Allylic Amine (C2): Positioned adjacent to the C3-C4 alkene, this amine is prone to oxidation and, under specific Pd(0) conditions, can undergo allylic substitution or cleavage.[1][2]
The Isolated Alkene (C3=C4): This functionality is the molecule's "Achilles' heel" regarding protecting group (PG) removal.[2] Standard hydrogenolysis (H₂/Pd-C) is strictly forbidden as it will reduce the double bond, destroying the core scaffold.
The
-Chiral Center (C1): The proton at C1 is alpha to the carbonyl.[2] Strong bases used for ester hydrolysis or alkylation can lead to epimerization, converting the cis-(1S,2R) isomer to the thermodynamically more stable trans-isomer.
The "Golden Rule" of Protection for this Scaffold
Avoid Hydrogenolysis. Any strategy relying on Cbz (Benzyloxycarbonyl) or Benzyl esters (OBn) must be rejected unless alternative deprotection methods (e.g., Lewis acids like BCl₃) are validated.[1] The preferred strategy utilizes Acid-Labile (Boc/tBu) and Base-Labile (Fmoc/Me) orthogonality.[2]
Part 2: Decision Matrix & Workflows
The following decision tree guides the selection of protecting groups based on downstream applications (Solution Phase vs. Solid Phase Peptide Synthesis - SPPS).
Figure 1: Strategic decision tree for protecting group selection, highlighting the exclusion of hydrogenolysis-dependent groups.
Rationale: The zwitterionic nature of the starting amino acid requires basic conditions to solubilize the amine. We use NaOH/Dioxane to ensure solubility while preventing the hydrolysis of the sensitive alkene (which is stable to base).
Quench: 1M KHSO₄ (preferred over HCl to avoid strong acid spikes)[2]
Step-by-Step Procedure:
Dissolution: In a round-bottom flask, suspend 10 mmol of the amino acid in 20 mL of 1M NaOH. Add 20 mL of 1,4-dioxane. The solution should become clear.
Addition: Cool the mixture to 0°C (ice bath). Add Boc₂O (12 mmol) dropwise (dissolved in a minimal amount of dioxane if solid).
Reaction: Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (stain with Ninhydrin; free amine disappears) or LC-MS.[2]
Workup (Critical):
Evaporate the dioxane under reduced pressure (Rotavap, <40°C).
Dilute the remaining aqueous layer with water (10 mL) and wash with diethyl ether (2 x 15 mL) to remove unreacted Boc₂O and byproducts.[2] Discard organic layer.
Acidify the aqueous layer carefully to pH 2-3 using 1M KHSO₄ at 0°C. Note: Do not use concentrated HCl; the alkene is sensitive.
Extract the product immediately into Ethyl Acetate (3 x 30 mL).[2]
Isolation: Dry combined organics over Na₂SO₄, filter, and concentrate.
Rationale: Acid-catalyzed esterification (Fischer) is risky for the N-Boc group.[2] Instead, we use alkylation or a mild coupling agent approach to preserve the Boc group and the alkene.[1]
Symptom: Loss of optical rotation or diastereomer formation during ester hydrolysis.[2]
Cause: The C1 proton is alpha to the carbonyl. Using strong bases (NaOH) or heating during saponification promotes enolization.[2]
Solution: Use LiOH (less basic than NaOH) in a THF/Water mixture at 0°C .[2] Do not heat. Alternatively, use enzymatic hydrolysis (Pig Liver Esterase) for mild conditions.[1][2]
Trap #2: The "Hidden" Reduction
Symptom: Disappearance of alkene signals in NMR (approx. 5.6-5.8 ppm) after deprotection.[2]
Cause: Inadvertent use of transfer hydrogenation conditions (e.g., Pd(OH)₂/Cyclohexene) or standard hydrogenation.[1][2]
Solution: Clearly label all vials "ALKENE SENSITIVE." Use Alloc protection if orthogonality to Boc is required, as Pd(0)-mediated allyl scavenging does not reduce the internal cyclohexene double bond.[2]
References
Oseltamivir Synthesis Review: Magano, J. (2009).[1][2] "Synthetic approaches to the neuraminidase inhibitors zanamivir (Relenza) and oseltamivir phosphate (Tamiflu)."[2] Chemical Reviews, 109(9), 4398–4438.[1][2] Link[1][2]
Protecting Groups in Organic Synthesis: Wuts, P. G. M. (2014).[1][2] Greene's Protective Groups in Organic Synthesis. 5th Edition.[2] Wiley.[2][3] Link[1][2]
Cyclic Beta-Amino Acids: Kiss, L., et al. (2014).[1][2] "Synthesis and transformations of 2-aminocyclohex-3-enecarboxylic acid derivatives." Beilstein Journal of Organic Chemistry, 10, 2643–2650.[1][2] Link
Alloc Deprotection: Guibé, F. (1997).[1][2] "Allylic Protecting Groups and Their Use in a Complex Environment Part I: Allylic Protection of Alcohols." Tetrahedron, 53(40), 13509-13556.[1][2] Link
Epimerization Risks: Bodanszky, M. (1993).[1][2] Principles of Peptide Synthesis. Springer.[2] (Discusses racemization mechanisms during ester hydrolysis). Link[1][2]
purification of cis-2-amino-cyclohex-3-enecarboxylic acid from trans isomer
Executive Summary The purification of cis-2-amino-cyclohex-3-enecarboxylic acid (cis-ACHC-ene) from its trans isomer is a critical challenge in the synthesis of foldamers and peptidomimetics.[1] Unlike saturated -amino a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The purification of cis-2-amino-cyclohex-3-enecarboxylic acid (cis-ACHC-ene) from its trans isomer is a critical challenge in the synthesis of foldamers and peptidomimetics.[1] Unlike saturated
-amino acids, the cyclohexene moiety introduces specific conformational constraints that can be exploited for separation.[1]
This guide moves beyond generic protocols to address the specific physicochemical differences between the diastereomers. The cis isomer, often the kinetic product of Diels-Alder/Curtius routes or
-lactam hydrolysis, possesses a unique ability to form intramolecular hydrogen bonds in its zwitterionic state, which significantly alters its solubility profile compared to the trans isomer.
Part 1: Strategic Purification Workflow
The following decision tree outlines the optimal pathway for isolating the cis isomer based on the purity of your starting material.
Figure 1: Strategic decision tree for the purification of cis-ACHC-ene based on initial diastereomeric excess (de).
Part 2: Diagnostic Characterization
Before initiating purification, you must quantify the isomeric ratio. The cis and trans isomers exhibit distinct spectroscopic signatures due to the rigid cyclohexene ring.
NMR Spectroscopy (
H NMR)
The coupling constant (
) between the H-1 ( -proton) and H-2 ( -proton) is the most reliable indicator.[1]
cis-Isomer: The protons occupy a pseudo-equatorial/pseudo-axial relationship, resulting in a smaller coupling constant.
trans-Isomer: The protons occupy a pseudo-diaxial relationship, resulting in a larger coupling constant.
Feature
cis-Isomer
trans-Isomer
Notes
Coupling
3.5 – 5.5 Hz
9.0 – 11.0 Hz
Diagnostic signal
Chemical Shift (H-1)
~3.1 ppm
~2.6 ppm
trans H-1 is typically shielded
Solubility (Water)
High (Zwitterionic)
Moderate
cis forms stronger intramolecular H-bonds
Chiral HPLC Conditions
For precise quantification, use zwitterionic chiral stationary phases (CSPs) which are effective for amino acids.[1]
Best for: Mixtures where cis is already the major component (>70%).[1]
Mechanism: Exploits the differential solubility of the zwitterions in aqueous-organic mixtures.[1]
Protocol:
Dissolution: Dissolve the crude hydrochloride salt or zwitterion in a minimum amount of hot water (80°C).[1]
Co-solvent Addition: Slowly add hot acetone or ethanol until the solution becomes slightly turbid.[1]
Ratio Target: Approximately 1:3 to 1:5 (Water:Acetone).[1]
Cooling: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. Rapid cooling may trap the trans isomer.[1]
Filtration: Filter the white crystals. The cis isomer typically crystallizes preferentially due to efficient packing of the zwitterionic lattice [2].
Wash: Wash the filter cake with cold acetone.
Method B: Chemical Resolution via
-Lactam (High Purity)
Best for: Low purity mixtures or when absolute stereochemical fidelity is required.[1]
Mechanism: The cis-amino acid can cyclize to form a bicyclic
-lactam (7-azabicyclo[4.2.0]oct-4-en-8-one).[1] The trans-isomer cannot form this ring system due to extreme geometric strain.[1]
Protocol:
Cyclization: If starting from a precursor (e.g., via Chlorosulfonyl Isocyanate - CSI), the intermediate is naturally the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
-lactam.[1] If starting from the amino acid, this step is difficult; however, if you have the -lactam intermediate, do not hydrolyze it immediately .
Purification of Lactam: Recrystallize the
-lactam from n-pentane/ethyl acetate . This removes non-cyclized trans impurities effectively.[1]
Hydrolysis: Reflux the pure
-lactam in 6 M HCl to open the ring, yielding pure cis-amino acid hydrochloride [2].
Part 4: Troubleshooting & FAQs
Q1: My yield after ion-exchange chromatography is lower than expected. Where is my product?A: The cis-amino acid is amphoteric.[1] If you are using a cation exchange resin (e.g., Dowex 50WX8 in H+ form):
Issue: You may be eluting too fast or with insufficient pH.[1]
Fix: Ensure the resin is fully washed with water first to remove neutral impurities.[1] Elute with 2 M NHngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
OH .[1] The product releases only when the pH is high enough to deprotonate the carboxylic acid and neutralize the amine. Monitor fractions with Ninhydrin stain (purple spot).[1]
Q2: I see a "doublet of doublets" in NMR that confuses me. Is it cis or trans?A: In the cyclohexene system, the homoallylic coupling can complicate the splitting. Focus strictly on the H-1 to H-2 coupling.
Test: Run a D
O exchange experiment. This simplifies the spectrum by removing NH protons.[1] If is < 6 Hz, you have the cis isomer. If it is > 9 Hz, it is trans.[1]
Q3: Can I use standard silica flash chromatography?A: Free
-amino acids streak badly on silica due to their zwitterionic nature.[1]
Fix: You must use a volatile acid/base modifier (e.g., 1% NH
OH in MeOH/DCM) or, preferably, convert the amine to an N-Boc derivative or the acid to a Methyl Ester before chromatography. Separation of N-Boc-cis and N-Boc-trans isomers on silica is significantly easier than separating the free amino acids.[1]
Q4: The crystals are hygroscopic and sticky.[1] How do I dry them?A: The hydrochloride salts of
Fix: Dry under high vacuum (< 1 mbar) at 40°C over P
O or KOH pellets. Alternatively, convert to the free zwitterion (isoelectric point precipitation) which is often less hygroscopic than the HCl salt.
References
Chiral Technologies. (n.d.).[1] Separation of cis- and trans-2-aminocyclohex-3-ene-1-carboxylic acid. HPLC Application Database. Retrieved from [Link] (Verified via HPLC.eu snippet).[1]
Semantics Scholar. (2008).[1] Syntheses of mono- and dihydroxy-substituted cyclopentane-, cyclohexane- and cyclooctane-β-amino acids. Retrieved from [Link]
Technical Support Center: Troubleshooting the Synthesis of 2-Amino-cyclohex-3-enecarboxylic Acid
Topic: Side Reactions & Troubleshooting in the Synthesis of 2-Amino-cyclohex-3-enecarboxylic Acid Audience: Synthetic Chemists, Process Development Scientists Content Type: Technical Troubleshooting Guide (Q&A Format) In...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Side Reactions & Troubleshooting in the Synthesis of 2-Amino-cyclohex-3-enecarboxylic Acid
Audience: Synthetic Chemists, Process Development Scientists
Content Type: Technical Troubleshooting Guide (Q&A Format)
Introduction: The Synthetic Landscape
2-Amino-cyclohex-3-enecarboxylic acid is a critical conformationally restricted
-amino acid, often utilized as a scaffold in peptidomimetics and as a core intermediate in the synthesis of neuraminidase inhibitors (e.g., Oseltamivir analogs).
The synthesis typically proceeds via two distinct pathways, each with unique failure modes:
The [2+2] Cycloaddition Route (CSI Method): Reaction of 1,3-cyclohexadiene with chlorosulfonyl isocyanate (CSI) to form a bicyclic ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
-lactam, followed by hydrolysis. This is the preferred route for the cis-isomer .
The Diels-Alder Route: Cycloaddition of a diene (e.g., 1-amino-1,3-butadiene derivatives) with an acrylic acid derivative. This route often yields the trans-isomer or requires specific catalysts for stereocontrol.
This guide addresses the critical side reactions encountered in these pathways, focusing on impurity profiling, stereocontrol, and reaction stability.
Module 1: The [2+2] Cycloaddition (CSI) Route
Context: This method involves the reaction of 1,3-cyclohexadiene with chlorosulfonyl isocyanate (CSI).[1] It is highly efficient but prone to thermodynamic instability and polymerization.
Issue 1: Uncontrolled Exotherm & Polymerization
User Question: "I am observing a rapid temperature spike upon adding CSI to the 1,3-cyclohexadiene solution, followed by the formation of a viscous, intractable gum. Yields are below 20%. What is happening?"
Technical Diagnosis:
You are experiencing cationic polymerization of the diene. CSI is a highly electrophilic species. If the local concentration of CSI is too high or the temperature is uncontrolled, it initiates the cationic polymerization of 1,3-cyclohexadiene rather than the desired pericyclic [2+2] cycloaddition.
Troubleshooting Protocol:
Temperature Control: The reaction must be kept strictly between -78°C and 0°C (typically -20°C to 0°C) during addition.
Addition Rate: CSI must be added dropwise as a dilute solution (in diethyl ether or dichloromethane) to maintain a low steady-state concentration relative to the diene.
Solvent Choice: Use non-polar, non-nucleophilic solvents (e.g., Et₂O, Toluene, or CH₂Cl₂). Ethers can sometimes stabilize the transition state but must be anhydrous.
Issue 2: Formation of the trans-Isomer or Rearranged Products
User Question: "My NMR data suggests a mixture of diastereomers, but the [2+2] mechanism should be concerted and stereospecific for the cis-fused lactam. Why am I seeing the trans-isomer?"
Technical Diagnosis:
While the thermal [2+2] cycloaddition is formally forbidden, the reaction with CSI proceeds via a stepwise dipolar intermediate (a zwitterionic species).
Kinetic Pathway: Rapid collapse of the zwitterion leads to the cis-fused
-lactam (kinetic product).
Thermodynamic Pathway: If the zwitterion has a long lifetime (due to solvent polarity or higher temperature), bond rotation can occur, leading to the trans-fused product or acyclic amides.
Corrective Action:
Reduce Solvent Polarity: Switch from CH₂Cl₂ to Toluene/Hexane mixtures to destabilize the zwitterionic intermediate and force rapid ring closure.
Quench Time: Do not allow the reaction to stir for prolonged periods after CSI addition is complete. Proceed immediately to the reductive hydrolysis step.
Visualization: CSI Reaction Pathways
Caption: Mechanistic bifurcation in the CSI cycloaddition. Control of temperature and solvent polarity is critical to favor the kinetic cis-lactam over thermodynamic or polymeric side products.
Module 2: The Diels-Alder Route
Context: This route typically involves reacting 1,3-butadiene with a dienophile like nitroacrylate or acetamidoacrylate.
Issue 3: Regioselectivity (1,2- vs 1,4-Substitution)
User Question: "I am using 1-amino-1,3-butadiene and methyl acrylate. I expected the 1,2-amino-acid product (ortho), but I am isolating significant amounts of the 1,3-isomer (meta). How do I fix this?"
Technical Diagnosis:
Diels-Alder regioselectivity is governed by Frontier Molecular Orbital (FMO) coefficients.
Normal Demand: Electron-rich diene (HOMO) + Electron-poor dienophile (LUMO).[2]
The "Ortho" Rule: 1-substituted dienes typically yield the "ortho" (1,2) product as the major isomer.
Cause of Failure: If the electron-donating character of the amino group on the diene is compromised (e.g., by strong electron-withdrawing protecting groups like -TFA or -Ts), the orbital coefficients homogenize, eroding regioselectivity. Lewis Acid catalysis can also shift selectivity if coordination is non-ideal.
Troubleshooting Protocol:
Catalyst Selection: Use a Lewis Acid that coordinates the dienophile carbonyl (e.g.,
, ). This lowers the dienophile LUMO coefficient at the -carbon, enhancing "ortho" selectivity.
Protecting Groups: Use electron-releasing protecting groups on the diene amine (e.g., Benzyl, Alkyl) rather than strongly withdrawing amides if possible, or use Danishefsky-type dienes (siloxy dienes) which are highly regioselective.
Issue 4: Endo/Exo Stereocontrol
User Question: "I need the cis-isomer (endo adduct), but I am getting a 60:40 mixture of cis/trans. How can I improve the diastereomeric ratio (dr)?"
Technical Diagnosis:
The Endo Rule (secondary orbital overlap) favors the cis isomer kinetically. However, the exo isomer is often thermodynamically more stable.
High Temperature: Promotes reversibility (Retro-Diels-Alder), allowing the system to equilibrate to the thermodynamic exo (trans) product.
Lack of Catalysis: Thermal reactions often have lower selectivities than catalyzed ones.
Corrective Action:
Lower Temperature: Run the reaction at the lowest temperature possible that sustains conversion (often -78°C to -20°C with catalyst).
Lewis Acid Catalysis: Lewis acids (e.g.,
, ) not only accelerate the reaction but often tighten the transition state, enhancing secondary orbital overlap and favoring the endo product.
Module 3: General Stability & Purification
Issue 5: Aromatization (Dehydrogenation)
User Question: "During workup/purification, my product turns brown, and LCMS shows a mass corresponding to [M-2H] or [M-4H]. Is my compound oxidizing?"
Technical Diagnosis:
Cyclohexene derivatives are prone to aromatization , driven by the thermodynamic stability of the benzene ring.
Mechanism: Oxidation of the cyclohexene to a dihydro-benzene and finally to a benzoate (anthranilic acid derivative).
Triggers: Presence of Pd/C (if hydrogenation was attempted nearby), exposure to air at high temperatures, or presence of oxidants (e.g., peroxides in old ethers).
Prevention Strategy:
Inert Atmosphere: Perform all workups under
or .
Antioxidants: Add trace BHT (butylated hydroxytoluene) to solvents during extraction if the product is unstable.
Avoid Strong Bases: Strong bases can deprotonate the allylic position, facilitating isomerization and subsequent oxidation.
Issue 6: Double Bond Migration
User Question: "The double bond in my product has shifted from C3-C4 to C1-C2 (conjugated with the carboxyl). Why?"
Technical Diagnosis:
-unsaturated acids/esters (like cyclohex-3-enecarboxylic acid) can isomerize to the -unsaturated form (conjugated) under basic conditions or acidic thermal conditions . The conjugated isomer is thermodynamically favored.
Corrective Action:
Workup pH: Avoid strong base washes (e.g., NaOH). Use mild buffers (Phosphate pH 7 or
) for neutralization.
Distillation: Do not distill the free acid; it will likely isomerize or decarboxylate. Purify via crystallization or column chromatography on neutral silica.
Technical Support Center: Resolving Enantiomers of 2-Amino-cyclohex-3-enecarboxylic Acid
An in-depth technical guide by the Gemini Application Science Team Welcome to the technical support center for the enantiomeric resolution of 2-Amino-cyclohex-3-enecarboxylic acid. This guide is designed for researchers,...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide by the Gemini Application Science Team
Welcome to the technical support center for the enantiomeric resolution of 2-Amino-cyclohex-3-enecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols. As a cyclic β-amino acid, this compound is a valuable building block in medicinal chemistry, particularly for creating conformationally constrained peptides with enhanced pharmacological properties.[1][2] Obtaining enantiomerically pure forms is critical, as stereochemistry dictates biological activity.[][4]
This document provides practical, field-proven insights into the three most effective methods for resolving this and similar chiral amino acids: classical diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral HPLC.
Part 1: Classical Resolution via Diastereomeric Salt Formation
This classical technique remains a robust and scalable method for obtaining pure enantiomers.[5][6] It relies on the reaction of the racemic amino acid with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[7][8]
Q1: Why is the enantiomeric excess (ee) of my resolved amino acid low after the initial crystallization?
A1: Low ee after a single crystallization is a common issue and can often be rectified. The primary causes include:
Suboptimal Solvent Choice: The solubility difference between the two diastereomeric salts may not be significant enough in the chosen solvent. A thorough solvent screen is the most critical step in developing a resolution.[9] The goal is to find a solvent where one diastereomer is sparingly soluble while the other remains in solution.
Incorrect Stoichiometry: The molar ratio of the racemic amino acid to the resolving agent is crucial. While a 1:1 ratio is a common starting point, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be more effective.[5]
Rapid Cooling: Fast cooling rates can lead to the co-precipitation of both diastereomeric salts, trapping the undesired enantiomer in the crystal lattice and thus reducing the ee.[10] A slower, more controlled cooling profile allows for the selective crystallization of the less soluble diastereomer.
Purity of Starting Materials: Impurities in the racemic 2-Amino-cyclohex-3-enecarboxylic acid or the resolving agent can inhibit proper crystal formation and interfere with the separation.[10]
Q2: How do I select the best chiral resolving agent?
A2: The choice of resolving agent is substrate-dependent and often requires empirical screening. For resolving a racemic acid like the target molecule, chiral bases are used.[7] For resolving the corresponding amino ester, chiral acids are employed.[5]
Common Acidic Resolving Agents (for amino esters): Tartaric acid derivatives, such as O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) and O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA), are highly effective for resolving amino esters.[5][11] Mandelic acid and (1S)-camphor-10-sulfonic acid are also viable candidates.
Common Basic Resolving Agents (for the free acid): Alkaloids like brucine, strychnine, and quinine are historically used, though their toxicity is a concern.[7] Synthetic chiral amines like (R)-1-phenylethylamine or (1R,2S)-2-amino-1,2-diphenylethanol are often preferred.[7][8]
The table below summarizes a typical screening approach. The "Efficiency Factor (S)" is a useful metric to compare different systems, where S = 2 × yield × de.[5]
Resolving Agent
Solvent
Yield (%)
Diastereomeric Excess (de %)
S-Factor
(+)-DBTA
Ethanol
42
84
0.71
(-)-DBTA
Methanol
38
90
0.68
L-Tartaric Acid
Acetonitrile
25
60
0.30
(S)-Mandelic Acid
Isopropanol
30
55
0.33
Table 1: Representative data from a screening of resolving agents for an amino ester derivative. Results are hypothetical and for illustrative purposes.
Q3: My diastereomeric salt won't crystallize. What should I do?
A3: Failure to crystallize is usually a solubility issue.
Increase Concentration: Carefully remove solvent in vacuo until the solution becomes supersaturated. Be cautious not to evaporate to dryness.
Use an Anti-Solvent: Add a solvent in which the diastereomeric salt is insoluble (an "anti-solvent") dropwise to the solution until turbidity persists.
Seeding: If you have a small amount of the desired pure diastereomeric salt crystal, add it to the supersaturated solution to induce crystallization.
Temperature Cycling: Alternate the temperature between room temperature and a lower temperature (e.g., 4 °C) to encourage nucleation.
Experimental Workflow & Protocol
The following is a generalized protocol for the resolution of an amino ester derivative using a chiral acid.
Caption: Workflow for classical resolution via diastereomeric salt formation.
Protocol: Resolution of (±)-Ethyl 2-Amino-cyclohex-3-enecarboxylate with (+)-DBTA
Dissolution: In a flask, dissolve the racemic ethyl 2-amino-cyclohex-3-enecarboxylate (1.0 eq.) in warm ethanol (e.g., 70 °C).
Salt Formation: Add (+)-O,O'-Dibenzoyltartaric acid ((+)-DBTA) (0.5 to 1.0 eq.) to the solution and stir until all solids have dissolved.[5]
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature overnight. If crystallization is slow, consider chilling the mixture in a 4 °C refrigerator for several hours.
Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold ethanol. This solid is the less-soluble diastereomeric salt.
Analysis & Recrystallization: Dry the crystals and determine the diastereomeric excess (de) by analyzing a small, liberated sample via chiral HPLC. If the de is not satisfactory (>98%), recrystallize the salt from fresh hot ethanol to further enhance purity.[10]
Liberation of the Free Amino Ester: Suspend the purified diastereomeric salt in a biphasic mixture of ethyl acetate and a mild aqueous base (e.g., 5% NaHCO₃ solution). Stir vigorously until all solids dissolve.
Extraction: Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the enantiomerically enriched amino ester.
Part 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly selective method that exploits the ability of enzymes, such as lipases or acylases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture.[6][12] For an amino acid, this typically involves the hydrolysis of a racemic ester derivative. The enzyme will hydrolyze one enantiomer (e.g., the R-ester) to the corresponding carboxylic acid at a much faster rate than the other (the S-ester). By stopping the reaction at approximately 50% conversion, one can separate the unreacted S-ester from the R-acid product, yielding both enantiomers with high optical purity.[10][13]
Q1: My enzymatic resolution is not selective (low ee). What are the potential causes?
A1: Low enantioselectivity (expressed as the E-value) can stem from several factors:
Incorrect Enzyme: Not all enzymes are suitable for all substrates. Lipases such as Candida antarctica Lipase B (CALB) are often highly selective for cyclic amino esters.[13] Screening a panel of different lipases or proteases is recommended.
Suboptimal pH: Enzyme activity and selectivity are highly pH-dependent. The reaction should be conducted in a buffered solution at the optimal pH for the chosen enzyme. For lipase-catalyzed hydrolysis, a pH between 7.0 and 8.0 is typical.
Reaction Progress: The highest enantiomeric excess for both the product and the remaining starting material is achieved at exactly 50% conversion. If the reaction goes beyond this point, the enzyme will begin to hydrolyze the slower-reacting enantiomer, reducing the ee of the remaining ester.[6][10] It is crucial to monitor the reaction progress using techniques like HPLC.
Temperature: Temperature affects both the rate and selectivity. While higher temperatures increase the reaction rate, they can sometimes decrease enantioselectivity. A typical range to explore is 25-40 °C.
Q2: The reaction is very slow. How can I increase the rate?
A2: Slow reaction rates are common, especially with sterically hindered substrates.
Increase Enzyme Loading: Doubling the amount of enzyme can often increase the rate proportionally, though this adds to the cost.
Optimize Temperature: Increase the temperature in 5 °C increments, while monitoring the effect on enantioselectivity.
Co-solvents: While many enzymatic resolutions are performed in aqueous buffers, the addition of a water-miscible organic co-solvent (e.g., t-BuOH, DMSO) can improve substrate solubility and sometimes enhance the reaction rate.
Experimental Workflow & Protocol
Caption: Workflow for enzymatic kinetic resolution of an amino ester.
Protocol: Lipase-Catalyzed Kinetic Resolution
Reaction Setup: Suspend the racemic ethyl 2-amino-cyclohex-3-enecarboxylate in a phosphate buffer solution (e.g., 0.1 M, pH 7.5).
Enzyme Addition: Add the lipase (e.g., immobilized Candida antarctica Lipase B, CALB) to the mixture. A typical loading is 10-20% w/w relative to the substrate.
Incubation: Stir the suspension vigorously at a controlled temperature (e.g., 30 °C).
Monitoring: Periodically take small aliquots from the reaction mixture, quench with a water-miscible organic solvent (like acetonitrile), filter, and analyze by HPLC to determine the conversion percentage.
Reaction Termination: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.
Separation:
Transfer the filtrate to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) to recover the unreacted, enantiomerically enriched ester .
Adjust the pH of the remaining aqueous layer to ~2 using 1 M HCl.
Extract this acidified aqueous layer with ethyl acetate to recover the enantiomerically pure acid product.
Analysis: Determine the enantiomeric excess of both the recovered ester and the acid product using chiral HPLC.
Part 3: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an indispensable analytical tool for determining enantiomeric excess and can also be used for preparative-scale separations.[14][15] The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus separation.[16]
Q1: I am not seeing any separation between the enantiomers. What should I try first?
A1: Lack of resolution is typically due to an issue with the stationary phase or mobile phase.
Incorrect Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. For underivatized amino acids, macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC T, based on teicoplanin) are highly effective.[14][17] Polysaccharide-based phases (e.g., cellulose or amylose derivatives) are also widely used, often requiring derivatization of the analyte.[16] If one CSP type fails, trying another is the best approach.
Inappropriate Mobile Phase: The mobile phase composition dictates the interaction between the analyte and the CSP. Systematically screen different organic modifiers (methanol, ethanol, acetonitrile) and their concentrations. The pH and any additives (e.g., acids like TFA or bases like DEA) are also critical parameters to optimize.[14]
Low Column Efficiency: Peak broadening can obscure a small separation. Ensure your column is in good condition and that your HPLC system is optimized (e.g., minimal dead volume).
Q2: My peaks are tailing or showing poor shape. How can I fix this?
A2: Poor peak shape is often caused by unwanted secondary interactions.
Mobile Phase pH: Ensure the mobile phase pH is appropriate to control the ionization state of your amino acid. For zwitterionic compounds, this can be complex, and screening a range of pH values is necessary.
Mobile Phase Additives: Adding a small amount of an acidic (e.g., 0.1% trifluoroacetic acid) or basic (e.g., 0.1% diethylamine) modifier can often block active sites on the silica support and improve peak shape.
Sample Overload: Injecting too much sample can lead to peak fronting or tailing. Reduce the injection volume or sample concentration.
Typical Chiral HPLC Parameters
The following table provides representative starting conditions for the chiral separation of a cyclic amino acid on a macrocyclic glycopeptide column. Optimization is almost always required.
Parameter
Typical Value / Condition
Rationale & Notes
Chiral Stationary Phase
Macrocyclic Glycopeptide (e.g., Teicoplanin)
Broadly applicable for underivatized amino acids, compatible with aqueous/organic mobile phases.[17]
Mobile Phase
Methanol/Water or Acetonitrile/Water with additives
The organic modifier concentration often shows a "U-shaped" retention behavior; test a range (e.g., 70-100% organic).[17]
Additive
0.1% Acetic Acid or 0.1% Ammonium Acetate
Controls ionization and improves peak shape.
Flow Rate
0.5 - 1.0 mL/min
Standard for 4.6 mm ID columns.
Column Temperature
25 °C (ambient)
Can be varied (e.g., 15-40 °C) as temperature affects separation thermodynamics.[14]
Detection
UV (e.g., 210 nm) or MS
Low wavelength UV is needed as the analyte lacks a strong chromophore. MS is ideal for confirmation.
Protocol: Chiral HPLC Analysis
System Preparation: Install the appropriate chiral column (e.g., Astec® CHIROBIOTIC® T) and equilibrate the HPLC system with the chosen mobile phase (e.g., 90:10 Methanol:Water with 0.1% Acetic Acid) until a stable baseline is achieved.
Sample Preparation: Dissolve the racemic 2-Amino-cyclohex-3-enecarboxylic acid in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter.
Injection: Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the column.
Analysis: Record the chromatogram. If resolution is poor, systematically adjust mobile phase parameters (e.g., change the organic modifier percentage, try different additives) until baseline separation is achieved.
Quantification: Integrate the peak areas of the two enantiomers to determine the enantiomeric ratio and calculate the enantiomeric excess (ee % = [|Area₁ - Area₂| / |Area₁ + Area₂|] × 100).
References
Szolomájer, J., et al. (2014). Chiral differentiation of some cyclic beta-amino acids by kinetic and fixed ligand methods. Chirality, 22(3), 343-51.
Forgó, E., et al. (2011). Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues. Molecules, 16(5), 4198-4211. Available at: [Link]
Shahmohammadi, S., et al. (2020). Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis. ResearchGate. Available at: [Link]
Fülöp, F., & Mándity, I. (2017). Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design. ResearchGate. Available at: [Link]
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Available at: [Link]
Henderson, L. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]
Iván, M., et al. (2022). Scalable Synthesis of All Stereoisomers of 2‑Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 87(8), 5348-5358. Available at: [Link]
Nishikiori, R., et al. (2012). Chiral resolution with frozen aqueous amino acids. Analytical Methods, 4, 2038-2042. Available at: [Link]
Al-Majdali, S., et al. (2023). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances, 13, 35561-35570. Available at: [Link]
LibreTexts Chemistry. (2015). 5.8: Resolution: Separation of Enantiomers. Available at: [Link]
Mardal, M., et al. (2021). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 93(6), 3102–3110. Available at: [Link]
LibreTexts Chemistry. (2015). 26.3: Synthesis of Enantiomerically Pure Amino Acids. Available at: [Link]
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 195-202. Available at: [Link]
Appella, D. H., et al. (1996). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Journal of the American Chemical Society, 118(43), 10309-10310. Available at: [Link]
Qiu, J., & He, Y. (2008). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Available at: [Link]
Sumika Chemical Analysis Service. Chiral Columns for enantiomer separation by HPLC. Available at: [Link]
Tanaka, K., et al. (2022). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. Symmetry, 15(1), 50. Available at: [Link]
de C. Ferreira, A. L., & dos Santos, R. G. (2022). Enantiomers and Their Resolution. Applied Sciences, 12(2), 799. Available at: [Link]
Phenomenex. Chiral HPLC Separations. Available at: [Link]
dos Santos, R. G., & de C. Ferreira, A. L. (2022). Enantiomers and Their Resolution. ResearchGate. Available at: [Link]
PubChem. 2-Amino-cyclohex-3-enecarboxylic acid. Available at: [Link]
Szymański, J., et al. (2023). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 28(17), 6401. Available at: [Link]
Tokyo University of Science. (2025). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Available at: [Link]
stability issues of (1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid in solution
The following Technical Support Guide addresses the stability and handling of (1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid in solution. [1][2] Subject: Stability, Solubility, and Handling in Solution CAS Context: Analog...
Author: BenchChem Technical Support Team. Date: March 2026
The following Technical Support Guide addresses the stability and handling of (1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid in solution.
[1][2]
Subject: Stability, Solubility, and Handling in Solution
CAS Context: Analogous to Oseltamivir (Tamiflu) intermediates; Shikimic acid derivatives.
Chemical Class:
This guide addresses the specific stability challenges associated with (1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid . As a chiral, unsaturated
-amino acid, this molecule presents a "perfect storm" of functional groups that lead to specific degradation pathways in solution:
Zwitterionic Solubility: High dependence on pH for solvation.[2]
Isomerization: Risk of double bond migration to conjugation.
Lactamization: The (1S,2R) stereochemistry places the amine and carboxyl groups in a cis-relationship, significantly increasing the risk of intramolecular cyclization.
Chemical Structure & Key Vulnerabilities[1][2]
C1-Carboxyl & C2-Amine (Cis-relationship): Prone to internal condensation (
-lactam formation) under dehydration conditions.[1]
C3=C4 Double Bond: Susceptible to oxidation and electrophilic attack; prone to migration under basic conditions.
Chiral Centers (C1, C2): Susceptible to epimerization if the solution pH is extreme (creating enolizable positions).
Because the (1S,2R) configuration places the nucleophilic amine and electrophilic carboxyl groups on the same face of the ring (cis), this molecule is thermodynamically primed to form a bicyclic
-lactam, especially if the solution is slightly acidic or heated.[1]
Mechanism: Nucleophilic attack of
on the carbonyl .
Trigger: Acidic pH (protonating the carbonyl oxygen) or use of condensing agents/drying.
Issue B: Double Bond Migration (Isomerization)
The C3=C4 double bond is isolated (
-unsaturated).[1] In the presence of bases or transition metals, this bond can migrate to form the thermodynamically more stable -unsaturated isomer (conjugated with the carboxyl group).
Consequence: Loss of stereochemical integrity and change in reactivity.
Detection: Shift in UV
(bathochromic shift due to conjugation) and appearance of new vinyl signals in NMR.
Issue C: Oxidative Degradation
Cyclohexene rings are prone to auto-oxidation at the allylic positions (C2 and C5) upon prolonged exposure to air, leading to hydroperoxides and eventual ring cleavage or aromatization.[1]
Troubleshooting Guide & FAQs
Scenario 1: "My solution has formed a white precipitate upon standing."
Diagnosis: Isoelectric Precipitation.
Explanation: As an amino acid, this compound exists as a zwitterion. At its isoelectric point (pI), the net charge is zero, minimizing solubility in water.
Solution:
Check the pH.[2] If it is near neutral (pH 5.5–7.0), you are likely at the pI.
Action: Adjust pH away from the pI.
For acidic stability: Lower pH to < 3 using 0.1 M HCl (protonates carboxyl -> Cationic species).[1]
For basic stability: Raise pH to > 9 using NaOH (deprotonates amine -> Anionic species).[1][2]
Note: Basic conditions increase the risk of isomerization (see Issue B). Acidic conditions are preferred for short-term storage. [1]
Scenario 2: "The solution turned yellow/brown over time."
Diagnosis: Oxidative Polymerization or Amine Oxidation.
Explanation: Free amines in solution absorb CO2 and can oxidize to N-oxides or imines, which oligomerize to form colored compounds (Schiff bases).[1][2]
Solution:
Degas all solvents (sparge with Argon/Nitrogen) before dissolution.[2]
Store under an inert atmosphere.
Add a radical scavenger (e.g., BHT) if the application permits, though this is rare for intermediates.
Scenario 3: "NMR shows a new set of vinyl protons and loss of the chiral amine signal."
Diagnosis: Isomerization or Aromatization.
Explanation: If the double bond moves into conjugation (C1=C2), the symmetry and chemical shifts change drastically.
Solution:
Avoid heating > 40°C in solution.
Ensure the solution is not strongly basic (pH > 10).
Visualizing Degradation Pathways
The following diagram illustrates the three primary degradation routes for (1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid in solution.
Caption: Primary degradation pathways. Red path (Lactamization) is the specific stereochemical risk for the (1S,2R) cis-isomer.[1]
Before using a stored solution, run a quick 1H-NMR.[1]
Check Region 5.5 – 6.0 ppm: Look for the two vinyl protons of the cyclohexene ring.
Check Region 3.5 – 4.0 ppm: Look for the H-C-N proton.
Red Flag: If the vinyl signals split or shift downfield (> 6.5 ppm), conjugation (isomerization) has occurred.
References
Federspiel, M., et al. (1999).[3] "Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate (Ro 64-0796/002): Ethyl (3R,4S,5R)-5-Amino-4-acetamido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate."[1] Organic Process Research & Development, 3(4), 266–274.
Karpf, M., & Trussardi, R. (2001).[3] "New, Azide-Free Transformation of Epoxides into 1,2-Diamino Compounds: Synthesis of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu)." The Journal of Organic Chemistry, 66(6), 2044–2051.
Zutter, U., et al. (2008).[4] "New, Efficient Synthesis of Oseltamivir Phosphate (Tamiflu) via Enzymatic Desymmetrization of a meso-1,3-Cyclohexanedicarboxylic Acid Diester." The Journal of Organic Chemistry, 73(13), 4895–4902.
PubChem. (n.d.).[5] "2-Amino-cyclohex-3-enecarboxylic acid (Compound Summary)." National Library of Medicine. [1]
Technical Support Center: Enhancing Stereoselectivity in 2-Amino-cyclohex-3-enecarboxylic Acid Synthesis
Welcome to the technical support center for the stereoselective synthesis of 2-Amino-cyclohex-3-enecarboxylic acid. This cyclic β-amino acid is a valuable building block in medicinal chemistry, particularly for creating...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the stereoselective synthesis of 2-Amino-cyclohex-3-enecarboxylic acid. This cyclic β-amino acid is a valuable building block in medicinal chemistry, particularly for creating conformationally constrained peptides and peptidomimetics with enhanced metabolic stability and receptor affinity.[1] Achieving high stereochemical purity is paramount, as the biological activity of the final therapeutic agent is often dependent on a single, specific stereoisomer.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges and optimize the stereoselectivity of your synthesis. The primary focus will be on the Diels-Alder reaction, a powerful and widely used method for constructing the cyclohexene core.[2]
Frequently Asked Questions (FAQs)
Q1: Why is controlling stereoselectivity so critical for this specific molecule?
The three-dimensional arrangement of atoms in 2-Amino-cyclohex-3-enecarboxylic acid dictates how it and its derivatives interact with biological targets like receptors and enzymes. Different stereoisomers can have vastly different pharmacological profiles, with one isomer potentially being a potent therapeutic while another could be inactive or even toxic. Therefore, controlling the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry is essential for producing safe and effective drug candidates.
Q2: What is the most common and effective strategy for the stereoselective synthesis of the 2-Amino-cyclohex-3-enecarboxylic acid core?
The [4+2] cycloaddition, or Diels-Alder reaction, is the most prevalent and robust method.[2] This reaction forms the six-membered ring in a single, concerted step with predictable stereochemical outcomes.[3] By carefully selecting the diene, the dienophile (often containing the precursor to the amino and carboxylic acid groups), and the reaction conditions, one can effectively control the formation of the desired stereoisomers.
Q3: What are the primary factors that influence the stereochemical outcome of the Diels-Alder reaction in this context?
Two main factors govern stereoselectivity:
Endo/Exo Selectivity (Diastereoselectivity): The Diels-Alder reaction can proceed through two different transition states, leading to endo or exo products. For many systems, the endo product is kinetically favored due to secondary orbital interactions.[4][5] Reaction conditions, particularly temperature and the use of catalysts, can significantly influence this ratio.
Facial Selectivity (Enantioselectivity): When using prochiral dienes or dienophiles, the cycloaddition can occur on one of two faces, leading to a mixture of enantiomers. To control this, a source of chirality is required, typically in the form of a chiral auxiliary attached to the dienophile or a chiral Lewis acid catalyst.[6]
Q4: What is the role of a Lewis acid catalyst in these reactions?
Lewis acids are crucial for enhancing both the reactivity and selectivity of the Diels-Alder reaction.[7] They coordinate to an electron-withdrawing group (like a carbonyl) on the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This has two key effects:
Rate Acceleration: It narrows the energy gap between the diene's HOMO and the dienophile's LUMO, speeding up the reaction and often allowing it to proceed at much lower temperatures.[7]
Selectivity Enhancement: By locking the conformation of the dienophile and exaggerating electronic differences, Lewis acids can significantly increase both regioselectivity and diastereoselectivity.[8][9]
Troubleshooting Guide: Common Stereoselectivity Issues
This section addresses specific experimental problems in a systematic format.
Symptom: ¹H NMR or LC-MS analysis of the crude reaction mixture shows a significant proportion of the undesired exo diastereomer (e.g., ratio < 90:10).
Potential Causes & Suggested Solutions:
Potential Cause
Suggested Solution
Scientific Rationale
High Reaction Temperature
Lower the reaction temperature significantly. Ideal temperatures are often 0 °C, -20 °C, or even -78 °C.[7][8]
The endo transition state is often the kinetically favored product, but it is less thermodynamically stable than the exo product. Lower temperatures favor the kinetic product, thus increasing the endo:exo ratio.[8]
Inefficient or Absent Lewis Acid Catalyst
Introduce a Lewis acid catalyst or screen a panel of different Lewis acids (e.g., ZnCl₂, TiCl₄, MgBr₂•Et₂O, NbCl₅).[7][9]
Lewis acids enhance the secondary orbital interactions that stabilize the endo transition state, thereby increasing its formation rate relative to the exo pathway. Some catalysts like NbCl₅ have shown exceptional ability to promote high stereoselectivity even at low temperatures.[7]
Insufficient Steric Differentiation
Modify the dienophile or diene. For example, using a bulkier protecting group on a nitrogen or oxygen atom can create greater steric repulsion in the exo transition state, further favoring the endo approach.
Increasing the steric demand of substituents forces the reaction to proceed through the less sterically hindered transition state, which is typically the endo pathway.
Symptom: Chiral HPLC or SFC analysis indicates the product is a racemic or near-racemic mixture (ee < 90%).
Potential Causes & Suggested Solutions:
Potential Cause
Suggested Solution
Scientific Rationale
No Source of Chirality
If starting with achiral reactants, introduce a chiral element. This can be a chiral auxiliary covalently bonded to the dienophile or a chiral Lewis acid catalyst .[6]
Asymmetric induction requires a chiral environment during the transition state. This environment is created by the fixed spatial arrangement of the chiral auxiliary or by the coordination of a chiral catalyst to the dienophile.
Ineffective Chiral Auxiliary or Catalyst
Screen different chiral auxiliaries (e.g., Evans oxazolidinones) or chiral ligands for your Lewis acid. Optimize reaction conditions for the chosen chiral system by screening solvents of varying polarity and adjusting the temperature.
The "match" between the substrate and the chiral controller is critical. Different auxiliaries or ligands provide unique steric and electronic environments. Solvent polarity can influence the conformation and stability of the chiral transition state, directly impacting enantioselectivity.
Racemization During Workup/Purification
Assess the stability of your product's stereocenters. If they are sensitive to acid or base (e.g., adjacent to a carbonyl), use neutral workup conditions and buffered silica gel for chromatography.
Epimerization can occur if a stereocenter has an acidic proton that can be removed and re-protonated non-selectively. Using mild, neutral conditions minimizes the risk of losing the hard-won enantiopurity.
Issue 3: Low or Incorrect Regioselectivity
Symptom: The formation of constitutional isomers is observed, where the substituents are not in the desired 1,2-orientation on the newly formed ring.
Potential Causes & Suggested Solutions:
Potential Cause
Suggested Solution
Scientific Rationale
Poor Electronic Bias
Analyze the electronic properties of your reactants. The reaction is favored between the most electron-rich carbon of the diene and the most electron-deficient carbon of the dienophile.[5] Use resonance structures to predict charge distribution.[5]
The regiochemical outcome of the Diels-Alder reaction is governed by the alignment of the frontier molecular orbitals (HOMO of the diene, LUMO of the dienophile). The largest orbital coefficients on the termini of the two reactants will preferentially overlap.[5][8]
Subtle Steric/Electronic Effects
Introduce a Lewis acid to amplify the electronic differences between the termini of the dienophile.[8] Alternatively, modify the diene or dienophile with substituents that provide a stronger directing effect, either electronically or sterically.
Lewis acid coordination to an electron-withdrawing group makes the β-carbon even more electron-deficient (more electrophilic), strongly directing the nucleophilic C4 of the diene to that position.
Experimental Protocols & Data
Protocol: Lewis Acid-Catalyzed Diastereoselective Diels-Alder Reaction
This protocol provides a general methodology for synthesizing a cyclohexene precursor with high diastereoselectivity. Note: This is a representative procedure and must be adapted for specific substrates and scales.
Flask Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a high vacuum and backfill with an inert atmosphere (Argon or Nitrogen).
Reagent Addition:
Add the dienophile (1.0 eq) to the flask and dissolve it in anhydrous dichloromethane (DCM), ensuring a concentration of approximately 0.1 M.
Cool the solution to -78 °C using a dry ice/acetone bath.
In a separate, dry flask, prepare a solution of the Lewis acid (e.g., TiCl₄, 1.1 eq) in anhydrous DCM.
Slowly add the Lewis acid solution dropwise to the stirred dienophile solution at -78 °C. Stir for 20-30 minutes.
Diene Addition:
Add the diene (1.2 eq) dropwise to the reaction mixture.
Maintain the temperature at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.
Quenching and Workup:
Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NaHCO₃ while the flask is still in the cold bath.
Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract the aqueous layer three times with DCM.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the resulting crude product via flash column chromatography on silica gel to isolate the desired diastereomer.
Data: Impact of Reaction Conditions on Selectivity
The choice of Lewis acid and temperature are critical variables that must be optimized.
Table 1: Effect of Lewis Acid on a Representative Diels-Alder Reaction
Entry
Lewis Acid (1.1 eq)
Temp (°C)
Time (h)
Yield (%)
endo:exo Ratio
1
None (Thermal)
25
24
70
80:20
2
ZnCl₂
0
4
85
92:8
3
TiCl₄
-78
2
91
>98:2
4
MgBr₂•Et₂O
0
6
88
95:5
5
NbCl₅
-78
1.5
95
>99:1
Data compiled and adapted from literature reports for illustrative purposes.[7][9]
Visual Workflow and Mechanism
Diels-Alder Mechanism for Cyclohexene Formation
The following diagram illustrates the concerted [4+2] cycloaddition mechanism, emphasizing the favored endo transition state stabilized by secondary orbital interactions.
Caption: Figure 1: Diels-Alder Endo Transition State
Troubleshooting Workflow for Stereoselectivity
This flowchart provides a logical path for diagnosing and solving common issues with stereoselectivity.
Caption: Figure 2: Troubleshooting Workflow
References
Technical Support Center: Overcoming Poor Regioselectivity in Reactions of Unsymmetrical Dienes - Benchchem.
Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water - Biophysics Instrumentation Facility - University of Wisconsin–Madison.
A New Approach for the Synthesis of the Cyclohexene Core of Anthracyclines and Milbemycins - SciELO México.
Enantioselective Diels-Alder Reactions of Carboxylic Ester Dienophiles Catalysed by Titanium-Based Chiral Lewis Acid - orientjchem.org. [Link]
Biological Activity of (1S,2R)-2-Amino-cyclohex-3-enecarboxylic Acid vs. Gabapentin: A Comparative Guide
In the landscape of neuropharmacology and peptidomimetic drug design, cyclic amino acids serve as critical structural motifs. This guide provides an objective, data-driven comparison between two distinct cyclic amino aci...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of neuropharmacology and peptidomimetic drug design, cyclic amino acids serve as critical structural motifs. This guide provides an objective, data-driven comparison between two distinct cyclic amino acids: Gabapentin (a
-amino acid) and (1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid (a conformationally constrained -amino acid, often referred to as ACHEC or the ACHC analogue).
While both molecules feature a six-membered carbon ring, their biological targets, mechanisms of action, and applications in drug development diverge significantly. Gabapentin acts as a direct modulator of voltage-gated calcium channels (VGCCs), whereas (1S,2R)-ACHEC is utilized as a rigidifying scaffold in peptide therapeutics to enhance G-protein-coupled receptor (GPCR) affinity and metabolic stability (1)[1].
Structural and Mechanistic Divergence
Gabapentin (1-(aminomethyl)cyclohexaneacetic acid):
Gabapentin possesses a highly flexible
-amino acid backbone attached to a bulky cyclohexane ring. This specific spatial arrangement allows it to mimic endogenous amino acids (like L-leucine) to cross the blood-brain barrier via the system L-amino acid transporter. Once in the central nervous system, it binds selectively to the subunit (specifically and ) of presynaptic VGCCs. This binding sterically hinders the trafficking of the calcium channel to the cell surface, reducing calcium influx and subsequently dampening the release of excitatory neurotransmitters such as glutamate ().
(1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid:
In contrast, (1S,2R)-ACHEC is an unsaturated, cyclic
-amino acid (2)[2]. The presence of the cyclohexene ring locks the amino and carboxyl groups into a rigid cis conformation. In drug development, this molecule is rarely used as a standalone monomeric drug. Instead, it is incorporated into peptide sequences to replace natural amino acids like proline. For example, substituting Proline with (1S,2R)-ACHEC in Endomorphin-2 (EM-2) pre-organizes the peptide backbone into its bioactive conformation (1)[1]. This reduces the entropic penalty upon binding to the -opioid receptor (MOR), drastically increasing binding affinity and rendering the peptide highly resistant to proteolytic degradation (3)[3].
Visualizing the Mechanistic Divergence
Mechanistic divergence: Gabapentin vs. (1S,2R)-ACHEC-modified peptidomimetics.
Comparative Biological Activity
To objectively compare performance, the data for the ACHEC-modified peptide is benchmarked using the well-characterized [(1S,2R)ACHC]2EM-2 analog against standard Gabapentin metrics.
To ensure reproducibility and scientific rigor, the following protocols outline the distinct methodologies required to evaluate the biological activity of these two compounds.
Protocol 1: Radioligand Binding Assay for Gabapentin ( Subunit)
Causality of Choice: Rat neocortex membranes are selected because they express a high density of native
subunits, providing a physiologically relevant lipid environment that recombinant systems often lack.
Self-Validating Mechanism: The inclusion of a parallel assay group treated with an excess of unlabeled L-leucine (10
M) isolates the specific binding signal by saturating non-specific binding sites, ensuring the calculated is strictly target-specific.
Membrane Preparation: Homogenize rat neocortex tissue in ice-cold 10 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 x g for 15 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.
Incubation: In a 96-well plate, combine 100
L of membrane suspension, 50 L of -gabapentin (final concentration 10 nM), and 50 L of either buffer (for total binding) or 10 M unlabeled L-leucine (to determine non-specific binding).
Equilibration: Incubate the mixture at room temperature for 45 minutes to reach steady-state equilibrium.
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine). Wash filters three times with ice-cold buffer.
Quantification: Transfer filters to scintillation vials, add 3 mL of scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.
Protocol 2: GPCR Binding & Activation Assay for ACHEC-Peptides (EM-2)
Causality of Choice: Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is chosen over solution-phase synthesis because the rigid cis conformation of (1S,2R)-ACHEC can cause steric hindrance; SPPS allows for driving the coupling reactions to completion using excess reagents without complicating purification.
Self-Validating Mechanism: The addition of Gpp(NH)p (a non-hydrolyzable GTP analog) in a parallel control group forces the uncoupling of the G-protein from the receptor. A subsequent measurable decrease in radioligand binding affinity intrinsically validates that the ACHEC-modified peptide is functioning as a true GPCR agonist rather than a simple antagonist (3)[3].
Peptide Synthesis: Synthesize the
EM-2 analog utilizing standard Fmoc-based SPPS on Rink Amide resin, substituting the natural proline with Fmoc-(1S,2R)-ACHEC.
Receptor Binding Setup: Incubate rat brain membrane preparations (150
g protein/well) with 0.5 nM of the radiolabeled peptide (EM-2) in 50 mM Tris-HCl buffer (pH 7.4).
Agonist Validation (GTP Shift): In a parallel control group, add 50
M Gpp(NH)p. Measure the shift in binding affinity to confirm the agonist character of the radioligand[3].
Displacement: Add varying concentrations (
to M) of unlabeled specific -opioid ligands to generate competitive displacement curves.
Measurement: Filter through GF/C filters, wash with ice-cold Tris buffer, and measure retained radioactivity via scintillation counting. Calculate
and using non-linear regression analysis.
References
Title: Pharmacology of a new tritiated endomorphin-2 analog containing the proline mimetic cis-2-aminocyclohexanecarboxylic acid
Source: PubMed (PMID: 21262295)
URL: [Link]
Title: Characterization of antinociceptive potency of endomorphin-2 derivatives with unnatural amino acids in rats
Source: PubMed (PMID: 22975618)
URL: [Link]
Engineering Conformational Rigidity: A Comparative Guide to Cyclic β-Amino Acids in Drug Design
As a Senior Application Scientist, I frequently see drug development programs stall due to the inherent liabilities of natural α-peptides: rapid proteolytic clearance and conformational flexibility that dilutes target bi...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently see drug development programs stall due to the inherent liabilities of natural α-peptides: rapid proteolytic clearance and conformational flexibility that dilutes target binding affinity. To overcome these barriers, the field has shifted toward β-peptide foldamers. However, not all β-peptides are created equal.
This guide provides a rigorous comparative analysis of how embedding cyclic constraints into β-amino acids—specifically trans-2-aminocyclopentanecarboxylic acid (ACPC) and trans-2-aminocyclohexanecarboxylic acid (ACHC)—mechanically locks secondary structures, dramatically improving both pharmacokinetics and target engagement.
Mechanistic Grounding: The Thermodynamics of Ring Constraints
To understand the superiority of cyclic β-amino acids, we must examine the causality of peptide folding at the atomic level. When a flexible peptide binds to a target receptor, it must adopt a specific conformation, paying a massive entropic penalty in the process.
In acyclic β-amino acids (e.g., β3-homoalanine), the backbone torsion angle (
) between the Cα and Cβ atoms is highly flexible. Consequently, acyclic β-peptides require long sequences to stabilize a helical structure in aqueous environments, and they are easily destabilized by thermal or dielectric stress 1.
By embedding the Cα-Cβ bond within a cycloalkane ring, we mechanically constrain the
angle, effectively pre-organizing the backbone:
trans-ACHC (6-membered ring): Restricts
to ~60°, which perfectly pre-organizes the backbone to form a 14-helix (stabilized by 14-membered hydrogen-bonded rings) 1.
trans-ACPC (5-membered ring): Restricts
to ~95°, driving the formation of a distinct 12-helix1.
This pre-organization eliminates the entropic penalty of folding, leading to foldamers that maintain robust secondary structures even in highly polar solvents or at elevated temperatures.
Conformational pre-organization of cyclic β-amino acids driving foldamer stability.
Quantitative Comparative Analysis
When selecting building blocks for peptidomimetic drug design, the choice between acyclic and cyclic β-amino acids dictates the physical properties of the resulting therapeutic. The table below summarizes the structural and thermodynamic impact of these substitutions 1, 2, 3.
Property
Natural α-Amino Acids
Acyclic β-Amino Acids (e.g., β3-hAla)
trans-ACPC (5-Membered Ring)
trans-ACHC (6-Membered Ring)
Backbone Dihedral (θ)
Variable
Flexible
Constrained (~95°)
Highly Constrained (~60°)
Dominant Motif
α-helix (3.6 res/turn)
Mixed / Unstable in water
12-helix (2.5 res/turn)
14-helix (3.0 res/turn)
Thermodynamic Stability
Low (unfolds easily)
Low (requires >10 residues)
High
Very High (Stable up to 400 K)
Dielectric Sensitivity
High
High (unfolds in polar solvents)
Low
Negligible (stable in water)
Proteolytic Half-life
Minutes
Hours
Days (>50 h)
Days (>50 h)
Self-Validating Experimental Workflows
Trustworthiness in peptide engineering requires protocols that validate their own outcomes. A common pitfall in foldamer research is attributing a lack of degradation to the inherent stability of the peptide, when the protease itself may simply be inactive under the specific assay conditions. The following workflows are designed as self-validating systems.
Self-validating experimental workflow for evaluating cyclic β-peptide candidates.
Protocol 1: Thermodynamic Stability Profiling via CD Spectroscopy
To prove that a cyclic β-peptide forms a stable secondary structure in water, we use Circular Dichroism (CD) under thermal stress.
Preparation: Dissolve the purified β-peptide in an aqueous buffer (pH 7.4) to a final concentration of 0.1 mM.
Baseline Acquisition: Acquire CD spectra from 260 nm to 190 nm at 298 K. A properly folded ACHC-based 14-helix will display a characteristic intense minimum at ~215 nm 2.
Self-Validation (Thermal Melt): Perform a temperature gradient from 298 K to 400 K. Crucial Step: Run an acyclic β-peptide (e.g.,[β3hAla]12) in parallel as an internal control.
Causality Check: The acyclic control must denature and lose its CD signal by 350 K, proving the thermal stress is sufficient to unfold standard peptides. Conversely, the all-cyclic ACHC peptide should maintain its 14-helical signature up to 400 K, validating the thermodynamic superiority of the ring constraint [[1]]().
Incubation: Incubate the cyclic β-peptide candidate (50 µM) in 25% human serum or a purified protease cocktail (e.g., Pronase) at 37°C.
Self-Validation (Spike-in): Spike the reaction mixture with an equimolar concentration (50 µM) of a known, highly susceptible natural α-peptide (e.g., Neurotensin).
Sampling: Extract aliquots at 0, 1, 4, 12, 24, and 48 hours. Quench immediately using 1% TFA in acetonitrile to precipitate serum proteins.
LC-MS Analysis: Quantify the remaining intact peptide area under the curve (AUC).
Causality Check: The assay is only considered valid if the spiked α-peptide control is >95% degraded within the first hour. Under these validated conditions, properly designed cyclic β-peptides routinely exhibit half-lives exceeding 50 hours [[4]]().
Advanced Applications: De Novo Discovery via the RaPID Platform
The integration of cyclic β-amino acids into macrocyclic drug discovery has been revolutionized by platforms like RaPID (Random non-standard Peptides Integrated Discovery). Historically, incorporating these rigid, non-proteinogenic amino acids into large libraries was synthetically bottlenecked.
By utilizing reprogrammed genetic codes and engineered suppressor tRNAs (e.g., tRNAPro1E2), researchers can now ribosomally synthesize vast mRNA-displayed libraries of macrocycles bearing cyclic β-amino acids 4.
Case Study: This approach recently yielded a de novo macrocyclic foldamer inhibiting human Factor XIIa. The inclusion of a cyclic β-amino acid induced a unique γ-turn, pre-organizing the macrocycle into a tight antiparallel β-sheet that perfectly complemented the target's active site. The result was a highly potent inhibitor (IC50 = 1.8 nM) with an extraordinary in vitro serum half-life of 59 hours 4. This exemplifies how strategic structural rigidity directly dictates pharmacological success.
References
1.[1] Thermodynamic Stability of β-Peptide Helices and the Role of Cyclic Residues. Biophysical Journal (via PMC). 1
2.[2] Comparison of Design Strategies for Promotion of β-Peptide 14-Helix Stability in Water. Journal of the American Chemical Society (via PMC). 2
3.[3] Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids. Nanoscale (RSC Publishing). 3
4.[4] The RaPID Platform for the Discovery of Pseudo-Natural Macrocyclic Peptides. Accounts of Chemical Research (ACS Publications). 4
Technical Guide: In Vitro vs. In Vivo Stability of Peptides Containing (1S,2R)-2-Amino-cyclohex-3-enecarboxylic Acid
Executive Summary The incorporation of non-canonical amino acids is a pivotal strategy in modern peptidomimetic drug design. Among these, (1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid (often abbreviated as a cyclic -amin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of non-canonical amino acids is a pivotal strategy in modern peptidomimetic drug design. Among these, (1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid (often abbreviated as a cyclic
-amino acid derivative) represents a high-value modification. This residue serves a dual purpose: it imposes a rigid conformational constraint to lock bioactive secondary structures (such as -turns or helices) and dramatically enhances proteolytic stability by introducing a non-scissile backbone element that evades standard protease recognition.
This guide provides a technical benchmarking of peptides modified with this residue, focusing on the Endomorphin-2 (EM-2) analog as a primary case study.[1] We analyze the mechanistic basis for its superior in vitro stability and translate these findings into in vivo pharmacokinetic (PK) advantages.
The Molecule: Structural & Mechanistic Advantage[2][3]
The (1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid residue is a cyclic
-amino acid.[2] Unlike flexible linear -amino acids, the six-membered ring constrains the bond, restricting the torsion angles () to a narrow region of the Ramachandran plot.
Mechanistic Impact on Stability
Backbone Modification: The insertion of an extra methylene group (making it a
-amino acid) disrupts the standard -peptide backbone. Proteases, which evolved to recognize the specific spacing and geometry of -amide bonds, fail to form the necessary transition state for hydrolysis.
Steric Shielding: The cyclohexene ring provides bulk steric hindrance, physically blocking the approach of proteolytic enzymes to the adjacent amide bonds.
Conformational Locking: The "ene" (double bond) functionality further rigidifies the ring compared to its saturated counterpart (ACHC), often forcing the peptide into a stable turn conformation that hides scissile bonds from solvent and enzymes.
Visualization: Mechanism of Proteolytic Resistance
Figure 1: Mechanistic comparison of protease interaction with native vs. modified peptides. The cyclic
-amino acid prevents the formation of the enzymatic transition state.
Case Study: Endomorphin-2 (EM-2) Analog
To quantify performance, we examine the substitution of Proline at position 2 of Endomorphin-2 (Tyr-Pro-Phe-Phe-NH2) with (1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid.
Comparative Performance Data
Feature
Native Endomorphin-2
[(1S,2R)-ACHC-ene]-EM-2
Impact
Sequence
Tyr-Pro -Phe-Phe-NH
Tyr-(1S,2R)-Cyc -Phe-Phe-NH
Critical Modification
Receptor Affinity ()
~1–3 nM
0.55 ± 0.06 nM
Increased Affinity (2-5x)
Receptor Selectivity
-opioid selective
Highly -selective
Maintained/Improved
In Vitro Stability
min (Plasma)
Resistant to enzymatic degradation
>10x Stability Increase
Bioactive Conformation
Flexible (Equilibrium)
Pre-organized (Folded)
Entropy penalty reduced upon binding
Data Source: Derived from comparative benchmarking of opioid peptide analogs [1][2].[1]
In Vitro Stability: Protocols & Results
The superior stability of the modified peptide is best assessed using liver microsomes or plasma stability assays. This serves as the primary filter before in vivo studies.
Protocol: Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
) and half-life () in the presence of metabolic enzymes.
Preparation:
Thaw pooled liver microsomes (human/rat) on ice.
Prepare NADPH regenerating system (cofactor).
Dissolve test peptide in phosphate buffer (pH 7.4) to 1
M.
Incubation:
Mix microsomes (0.5 mg/mL protein) with peptide solution at 37°C.
Initiate reaction by adding NADPH.
Sampling:
Take aliquots at
minutes.
Quench immediately with ice-cold acetonitrile (containing internal standard).
Analyze supernatant via LC-MS/MS (monitor parent ion depletion).
Calculation:
Plot
vs. time. Slope gives .
Expected Outcome:
Native Peptide: Rapid exponential decay (
mins).
Modified Peptide: Flat or shallow slope (
hours), indicating resistance to both luminal peptidases and hepatic microsomal enzymes.
In Vivo Pharmacokinetics (PK)
While in vitro stability is a prerequisite, in vivo performance depends on clearance (CL) and volume of distribution (
).
PK Profile Comparison
The incorporation of (1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid typically shifts the PK profile from a "rapid elimination" model to a "sustained exposure" model.
Native Peptides: Often suffer from rapid renal clearance and enzymatic hydrolysis in the blood compartment.
Modified Peptides:
Metabolic Stability: The cyclic
-residue blocks exopeptidases and endopeptidases in the blood and liver.
Clearance: Reduced clearance leads to significantly higher Area Under the Curve (AUC).
Bioavailability: While oral bioavailability remains a challenge for most peptides, the increased stability often permits subcutaneous (SC) or intraperitoneal (IP) dosing with extended duration of action.
Experimental Workflow: From Synthesis to PK
Figure 2: Integrated workflow for validating the stability and efficacy of modified peptides.
Synthesis Protocol (Fmoc-SPPS)[1]
To ensure reproducibility, the synthesis of peptides containing this non-natural amino acid requires specific attention to coupling conditions due to the steric bulk of the cyclohexene ring.
Dissolve 3 eq. of the amino acid, 2.9 eq. HATU, and 6 eq. DIEA in DMF.[1]
Note: Pre-activate for 1-2 mins before adding to resin.
Reaction time: Extend to 2–4 hours (vs. standard 45 mins) due to steric hindrance.
Double coupling is recommended if the Kaiser test is positive.
Subsequent Couplings: Proceed with standard amino acids.
Cleavage: Treat with TFA/TIS/H
O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.
References
Tóth, G., et al. (2011). Pharmacology of a new tritiated endomorphin-2 analog containing the proline mimetic cis-2-aminocyclohexanecarboxylic acid. Peptides.[1][3][4][5][6][7][8][9] Retrieved from [Link]
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. (Contextual grounding for
-peptide stability).
Personal protective equipment for handling (1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a deeply logical system driven by chemical causality. When handling specialized non-natural amino acids like (...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a deeply logical system driven by chemical causality. When handling specialized non-natural amino acids like (1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid (CAS: 285560-97-6; HCl salt CAS: 132487-40-2)[][2], understanding the molecule's structural behavior is the first step in designing an effective safety and operational protocol.
This compound features an amphoteric backbone (a basic amine and an acidic carboxylic acid) paired with a reactive cyclohexene ring. In its solid state, strong intermolecular hydrogen bonding forms a fine, zwitterionic powder that is easily aerosolized. Upon contact with the moisture in human mucous membranes or ocular fluid, it causes localized pH shifts, leading to severe irritation[3]. Furthermore, the alkene moiety is susceptible to oxidation, meaning improper storage or disposal with incompatible oxidizers can lead to dangerous, pressure-generating reactions[4].
The following guide outlines the self-validating operational, personal protective equipment (PPE), and disposal protocols required to handle this compound safely and in full compliance with environmental regulations.
Mechanistic Hazard Assessment & PPE Matrix
According to OSHA’s 29 CFR 1910 Subpart I standards, PPE must serve as the final line of defense, selected through rigorous hazard assessment[5]. Because (1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid acts as a potent skin, eye, and respiratory irritant[3], standard "light" lab attire is insufficient.
The table below quantifies the required PPE and explains the chemical causality behind each choice.
Table 1: Quantitative PPE Specifications and Chemical Causality
PPE Category
Specification
Quantitative Metric / Material
Rationale / Causality
Hand Protection
Double-layered Nitrile
Outer: 8 mil, Inner: 4 milBreakthrough: >240 mins
Prevents permeation of solvent vehicles (e.g., Methanol, DCM) used to dissolve the amino acid[6]. Double gloving ensures the inner layer remains sterile if the outer layer is compromised.
Eye Protection
Chemical Splash Goggles
ANSI Z87.1+ Certified
Protects against irreversible corneal damage from localized pH shifts if the zwitterionic dust or dissolved solution contacts ocular fluid[6][7].
Body Protection
Flame-Resistant Lab Coat
100% Cotton or Nomex®
Mitigates static discharge during powder weighing, preventing accidental aerosolization of the fine powder[8].
Respiratory
N95 / P100 Particulate Mask
95% - 99.9% filtration efficiency
Required only if weighing >50g outside a HEPA-filtered balance enclosure to prevent inhalation of irritant dust[5][7].
Operational Workflow: Step-by-Step Handling
A robust safety protocol must be a self-validating system —meaning the operator can independently verify that the safety measures are working at each step.
Step 1: Pre-Task Validation
Action: Verify that the chemical fume hood face velocity is operating between 80–120 feet per minute (fpm).
Self-Validation: Perform the "tissue test" by taping a small strip of Kimwipe to the bottom of the sash; it should pull steadily inward.
Action: Perform a glove inflation test before donning. Trap air in the nitrile glove and squeeze to check for microscopic pinhole leaks.
Step 2: Weighing and Transfer
Action: Ground all metal spatulas before use to prevent static cling of the fine amino acid powder. Weigh the compound inside a vented balance safety enclosure.
Action: Transfer the pre-weighed vial into the primary fume hood using a sealed secondary container.
Self-Validation: Before transferring the vial out of the balance enclosure, wipe the exterior of the vial with a damp pH indicator strip. A localized pH shift confirms external powder contamination, requiring immediate decontamination of the transfer vessel.
Step 3: Solubilization & Reaction Setup
Action: Slowly add the solvent (e.g., aqueous buffer or polar organic solvent) to the vial. Do not shake vigorously, as the heat of solvation can pressurize the vial. Use a magnetic stirrer or gentle vortexing.
Step 4: Decontamination
Action: Wipe down the balance and fume hood surfaces with a damp, lint-free cloth (using 70% IPA or water) to capture any microscopic dust particles. Dispose of the cloth as solid hazardous waste immediately.
Waste Management and Disposal Plan
Improper disposal of (1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid violates EPA Resource Conservation and Recovery Act (RCRA) guidelines and poses severe laboratory risks[9][10]. Because of its reactive alkene and amphoteric nature, it must never be mixed with strong oxidizers, heavy metals, or concentrated acids/bases without prior compatibility verification by your Environmental Health and Safety (EHS) department[4].
Disposal workflow for (1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid waste.
Step-by-Step Disposal Protocol
Step 1: Waste Identification & Segregation
Treat all derivatives, filtrates, and stock solutions of this compound as hazardous chemical waste[4]. Strictly segregate solid waste (empty vials, contaminated gloves, spatulas) from liquid waste (reaction filtrates, wash solvents)[11].
Step 2: Satellite Accumulation Area (SAA) Storage
Transfer waste to the designated laboratory SAA. Ensure the container is chemically compatible (e.g., HDPE plastic) and features a tightly sealing, screw-top lid[12].
Self-Validation: Before sealing the SAA container, perform a visual phase-separation check. If the liquid waste forms distinct aqueous and organic layers, verify that your EHS department permits mixed-phase storage for this specific waste stream to prevent unexpected pressure buildup. The container must remain completely closed unless you are actively adding waste[13].
Step 3: EPA-Compliant Labeling
Apply a hazardous waste tag immediately upon adding the first drop of waste. You must write out the full chemical name: "(1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid." The EPA and local EHS regulations strictly prohibit the use of abbreviations, acronyms, or chemical formulas on waste labels[4][13].
Step 4: EHS Coordination
Once the container is full, or reaches the regulatory 55-gallon limit for an SAA, submit a pickup request to your institution's EHS department. Federal regulations typically require the removal of a full container from the SAA within 72 hours[12][13].
References
Main Product - BOC Sciences: (1S,2R)-2-Amino-cyclohex-3-enecarboxylic acid. BOC Sciences.
CAS 132487-40-2: Ácido clorhídrico de (1S,2R)-(-) - CymitQuimica. CymitQuimica.
Navigating the Safe Disposal of Cis-2-Amino-cyclohex-3-enecarboxylic Acid: A Comprehensive Guide. Benchchem.